4-Iodopicolinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJTEYGGAWURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355935 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-79-9 | |
| Record name | 4-Iodopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodopyridine-2-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Iodopicolinic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Iodopicolinic acid, a key building block in modern organic synthesis and medicinal chemistry. Drawing upon established research and practical laboratory insights, this document details its chemical properties, structural features, synthesis, and reactivity, with a particular focus on its application in the development of novel therapeutics.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-iodopyridine-2-carboxylic acid, is a halogenated derivative of picolinic acid. Its structure, featuring a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position, makes it a highly versatile reagent. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The carboxylic acid group, on the other hand, offers a site for amide bond formation and other derivatizations, while also influencing the molecule's solubility and potential for biological interactions. These characteristics have positioned this compound as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery where the pyridine scaffold is a common motif in bioactive compounds.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
Core Chemical Identity
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄INO₂ | [1] |
| Molecular Weight | 249.01 g/mol | [1] |
| CAS Number | 405939-79-9 | [1] |
| Appearance | Creamish solid | [1] |
| Melting Point | 166 - 174 °C | [1] |
Solubility Profile
Structural Elucidation
The chemical structure of this compound is fundamental to its reactivity and function.
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of this compound.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern.
-
m/z (EI+): 249 (M+, 12%), 205 ([M-CO2]+, 100%), 128, 78[5]
The mass spectrum shows the molecular ion peak at m/z 249, consistent with the molecular weight of this compound. The base peak at m/z 205 corresponds to the loss of a carboxyl group (CO₂), a common fragmentation pathway for carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the pyridine ring. The O-H stretching vibration of a carboxylic acid typically appears as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration is expected to be a strong, sharp peak around 1700 cm⁻¹. Vibrations of the pyridine ring usually appear in the 1600-1400 cm⁻¹ region.[6][7]
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from picolinic acid.[5]
Experimental Protocol: A Representative Synthesis[5]
Step 1 & 2: Preparation of Methyl 4-chloropicolinate hydrochloride Picolinic acid is treated with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures. The resulting acid chloride is then reacted with a methanol/toluene mixture to produce methyl 4-chloropicolinate hydrochloride.
Step 3: Synthesis of this compound The methyl 4-chloropicolinate hydrochloride is heated with hydroiodic acid (HI) and hypophosphorous acid (H₃PO₂) at approximately 107 °C for several hours. This step facilitates the halogen exchange, replacing the chlorine atom with iodine to yield this compound as a yellow solid.[5]
Reactivity and Applications in Drug Development
The utility of this compound in drug discovery stems from its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: A Gateway to Molecular Diversity
The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a vast array of substituted picolinic acid derivatives.
-
Suzuki Coupling: This reaction pairs this compound with an organoboron reagent (e.g., an arylboronic acid) to form 4-aryl-picolinic acids. This is a powerful method for constructing biaryl structures, which are common in many pharmaceuticals. A general protocol involves reacting the iodo-compound with a boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).[8][9]
-
Sonogashira Coupling: This coupling reaction joins this compound with a terminal alkyne to produce 4-alkynyl-picolinic acids. This transformation is valuable for introducing linear, rigid linkers into a molecule. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine.[10][11]
-
Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form 4-alkenyl-picolinic acids. This reaction is a versatile tool for creating substituted alkenes.[12][13]
Role in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of novel pyridine-containing compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as anti-inflammatory and anti-cancer agents.[1][14] The ability to readily diversify the 4-position of the picolinic acid core through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage is at 0-8°C.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse libraries of pyridine-based compounds. A thorough understanding of its chemical properties, structure, and reactivity, as outlined in this guide, is crucial for its effective application in the development of novel and impactful chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Iodopicolinic Acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-iodopicolinic acid, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential applications of this versatile compound. The information presented herein is grounded in scientific literature to ensure accuracy and provide actionable insights for laboratory and clinical research.
Introduction: The Significance of Halogenated Pyridine Carboxylic Acids in Medicinal Chemistry
Picolinic acid and its derivatives are a cornerstone in the development of novel therapeutics. The introduction of a halogen atom, such as iodine, at the 4-position of the pyridine ring significantly alters the molecule's electronic properties and reactivity. This modification makes this compound a valuable intermediate for introducing diverse functionalities through cross-coupling reactions, thereby enabling the exploration of a vast chemical space in the quest for new drug candidates. Pyridine carboxylic acid isomers have historically led to a multitude of drugs for various diseases, and research into these scaffolds remains highly active.[1][2] The pyridine ring is a prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting its importance in drug design.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 405939-79-9 | [3] |
| Molecular Formula | C₆H₄INO₂ | [3] |
| Molecular Weight | 249.01 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 164-166 °C | [3] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from readily available picolinic acid. The following protocol is an improved method for large-scale preparation.[4][5]
Experimental Protocol
Step 1: Chlorination of Picolinic Acid
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To a reaction vessel, add picolinic acid and thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to 72°C for 24 hours.
-
After the reaction is complete, quench the reaction with methanol to afford methyl 4-chloropicolinate hydrochloride.
-
Purify the product by recrystallization from acetone.
Step 2: Iodination
-
Subject the methyl 4-chloropicolinate hydrochloride to aqueous 57% hydroiodic acid (HI).
-
Heat the mixture at 110°C for 6 hours.
-
Partially neutralize the reaction mixture with sodium hydroxide (NaOH) to precipitate the product.
-
Filter and dry the resulting solid to obtain this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.
Role as a Key Intermediate
The versatility of iodinated pyridine derivatives makes them valuable intermediates in the synthesis of compounds targeting a wide array of diseases, including neurological disorders.[6] While specific applications of this compound are proprietary to ongoing drug discovery programs, the broader class of iodinated picolinic acids has shown significant promise. For instance, 5-iodopicolinic acid, a regioisomer, is utilized in the preparation of bis(5-iodopicolinato)oxovanadium(IV), a compound with antidiabetic properties.[7] Furthermore, zinc(II) complexes of 5-iodopicolinic acid exhibit insulinomimetic activity.[7]
Potential as Enzyme Inhibitors
Pyridine carboxylic acid derivatives are actively being explored as inhibitors of various enzymes.[1][2] The picolinic acid scaffold can act as a chelating agent for metal ions within the active sites of metalloenzymes.[8] The ability to functionalize the 4-position of the pyridine ring allows for the optimization of binding affinity and selectivity for specific enzyme targets.
Hypothetical Signaling Pathway Involvement
Picolinic acid, the parent compound, is a metabolite of tryptophan and is known to play a role in zinc transport and immunomodulation.[9] It can influence cytokine production and enhance macrophage activity.[8][9] While the specific biological targets of this compound are yet to be fully elucidated, it is plausible that its derivatives could modulate signaling pathways involved in immune responses or cellular metabolism through interactions with zinc-finger proteins or other metalloenzymes.
Caption: Hypothetical mechanism of action for a this compound derivative.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the reactivity of the carbon-iodine bond provide a gateway to a diverse range of novel chemical entities. Future research will likely focus on the development of innovative cross-coupling methodologies to further expand the accessible chemical space and the exploration of this compound derivatives as potential therapeutics for a wide range of diseases, from metabolic disorders to infectious diseases and cancer. The continued investigation of this and related scaffolds will undoubtedly contribute to the advancement of modern drug discovery.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Iodopicolinic Acid - Drug Delivery [ebclink.com]
- 8. 4-Aminopicolinic Acid Hydrochloride [benchchem.com]
- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-Iodopicolinic acid from picolinic acid
An In-depth Technical Guide for the Synthesis of 4-Iodopicolinic Acid from Picolinic Acid
Executive Summary
The synthesis of this compound, a valuable heterocyclic building block, from readily available picolinic acid presents a significant challenge due to the inherent electronic properties of the pyridine ring. Direct electrophilic iodination is largely ineffective. This guide provides a comprehensive overview and a field-proven, two-step synthetic pathway that offers a reliable and scalable solution. The recommended approach involves an initial DMF-catalyzed chlorination of picolinic acid to form a 4-chloro intermediate, which is subsequently converted to the target molecule via a robust halogen exchange reaction. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the critical causality behind each procedural choice to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
Picolinic acid (pyridine-2-carboxylic acid) is a fundamental starting material in organic synthesis.[1] Its functionalization is key to creating a diverse array of derivatives for various applications. Among these, this compound stands out as a particularly useful intermediate. The iodine atom at the 4-position serves as a versatile handle for introducing molecular complexity through a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a sought-after precursor in the development of novel pharmaceuticals and advanced materials.
Mechanistic Considerations: The Challenge of Direct Iodination
A primary challenge in functionalizing picolinic acid is the electron-deficient nature of the pyridine ring. The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic aromatic substitution (SEAr), the classical mechanism for introducing substituents onto aromatic systems.[2][3]
-
Electronic Deactivation: The pyridine nitrogen significantly reduces the nucleophilicity of the ring carbons, making an attack by a weak electrophile like I₂ thermodynamically unfavorable.[4]
-
Reaction Conditions: Forcing conditions required for direct iodination of such deactivated systems often lead to low yields, poor regioselectivity, or decomposition.[5][6] While various modern methods exist for iodinating heterocycles, they often require specialized catalysts or directing groups not directly applicable here.[7][8]
Therefore, a more strategic and robust approach is required. The most successful and widely reported method circumvents the challenges of direct SEAr by employing a two-stage process: chlorination followed by halogen exchange .
Recommended Synthetic Pathway
The optimal synthesis proceeds in two distinct, high-yielding steps. First, a chloro group is installed at the 4-position, which then serves as an excellent leaving group for a subsequent nucleophilic substitution with iodide.
Caption: Overall two-step synthesis workflow.
Step 1: Synthesis of Methyl 4-chloropicolinate hydrochloride
This initial step achieves both chlorination of the pyridine ring at the desired 4-position and esterification of the carboxylic acid. The key to success is the use of dimethylformamide (DMF) as a catalyst, which dramatically accelerates the chlorination reaction.[9][10]
Causality and Mechanism: Without a catalyst, refluxing picolinic acid in thionyl chloride (SOCl₂) is extremely slow and low-yielding.[9] DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, a much more potent electrophilic chlorinating agent than SOCl₂ alone. This reagent effectively attacks the deactivated pyridine ring. The reaction is quenched with methanol, which converts the intermediate picolinoyl chloride to its methyl ester, yielding methyl 4-chloropicolinate as its hydrochloride salt.[9][11]
Caption: Mechanistic flow for Step 1.
Field-Proven Experimental Protocol: Step 1 Adapted from Lohse, O. (1996). Synthetic Communications.[9]
-
Reaction Setup: To a flask charged with picolinic acid (1.0 eq), add thionyl chloride (approx. 4-5 volumes) followed by N,N-dimethylformamide (DMF) (0.16 eq).
-
Heating: Heat the reaction mixture to 72°C and stir for 24 hours. The reaction should be performed in a well-ventilated fume hood as it generates significant gaseous HCl and SO₂.
-
Quenching: Cool the reaction mixture. In a separate flask, prepare a solution of methanol in toluene. Crucially, perform an inverse addition: slowly add the cooled reaction mixture (the intermediate acid chloride) to the methanol/toluene solution to ensure good product quality and avoid crystallization issues.[9]
-
Isolation: The product, methyl 4-chloropicolinate hydrochloride, will precipitate. Collect the solid by filtration.
-
Purification: The crude product can be contaminated with small amounts of the 2,4-dichlorinated derivative.[9] Efficient purification is achieved by recrystallization from acetone to yield pure material (>98% by GC).
Step 2: Synthesis of this compound
The isolated methyl 4-chloropicolinate hydrochloride is directly converted to this compound. This step involves a halogen exchange reaction (a Finkelstein-type reaction) and simultaneous hydrolysis of the methyl ester.
Causality and Mechanism: The 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the attack of the iodide nucleophile. Concentrated hydroiodic acid (HI) serves as both the iodide source and the acidic medium required for the hydrolysis of the ester to the carboxylic acid. The addition of a reducing agent like phosphonic acid or hypophosphorous acid (H₃PO₂) is advantageous as it prevents the oxidation of iodide to iodine (I₂).[9][12]
Field-Proven Experimental Protocol: Step 2 Adapted from Lohse, O. (1996) and Bawa, R. A. et al. (2012).[9][12]
-
Reaction Setup: Suspend methyl 4-chloropicolinate hydrochloride (1.0 eq) in aqueous 57% hydroiodic acid (HI).
-
Heating: Heat the mixture to 107-110°C and stir for 6 hours. This reaction should be performed in an efficient fume hood due to the use of concentrated acid at high temperatures.
-
Workup and Isolation: Cool the reaction mixture. A critical step for yield is partial neutralization: carefully add a concentrated solution of sodium hydroxide (NaOH) until the pH is adjusted appropriately to precipitate the product.
-
Purification: Collect the resulting yellow solid by filtration. The product can be used directly or recrystallized from a methanol/water mixture for higher purity.[9] Note that the product may exist as a hemi-hydroiodide, hydrate salt.[9]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on published procedures.
| Parameter | Step 1: Chlorination/Esterification[9] | Step 2: Iodination/Hydrolysis[9] |
| Primary Reagents | Picolinic Acid, SOCl₂, DMF, MeOH | Methyl 4-chloropicolinate HCl, 57% aq. HI |
| Temperature | 72 °C | 110 °C |
| Reaction Time | 24 hours | 6 hours |
| Key Intermediate | Methyl 4-chloropicolinate hydrochloride | N/A |
| Final Product | N/A | This compound |
| Reported Yield | 55% (after recrystallization) | 71% |
Conclusion
The synthesis of this compound from picolinic acid is most reliably and efficiently achieved through a strategic, two-step process. Direct iodination is disfavored due to the deactivated nature of the pyridine ring. The recommended pathway, involving a DMF-catalyzed chlorination to form methyl 4-chloropicolinate, followed by a halogen exchange with hydroiodic acid, provides a robust and scalable route to the desired product. The causality-driven explanations and detailed protocols within this guide offer researchers a solid foundation for successfully implementing this synthesis in a laboratory setting.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 12. irl.umsl.edu [irl.umsl.edu]
A Comprehensive Technical Guide to the Purity and Characterization of 4-Iodopicolinic Acid
Introduction
4-Iodopicolinic acid, with the chemical formula C₆H₄INO₂, is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for more complex molecules necessitates a thorough understanding of its purity and a robust set of analytical methods for its characterization. The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth overview of the essential techniques and protocols for the purification and comprehensive characterization of this compound, ensuring its suitability for demanding research and development applications.
Physicochemical Properties of this compound
A foundational aspect of working with any chemical compound is understanding its basic physical and chemical properties. These parameters are crucial for handling, storage, and for the selection of appropriate analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₆H₄INO₂ | |
| Molecular Weight | 249.01 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥97% (typical) | |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | |
| InChI Key | CEYJTEYGGAWURJ-UHFFFAOYSA-N |
Purification of this compound: A Validated Recrystallization Protocol
The purity of this compound is paramount for its successful application in synthesis. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[3] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.[4]
Causality Behind Experimental Choices
The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.[4] This differential solubility ensures maximum recovery of the purified compound upon cooling. For this compound, a mixed solvent system of methanol and water can be effective, leveraging the good solubility of the acid in hot methanol and its lower solubility in water to induce crystallization.
Step-by-Step Recrystallization Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Gradually add hot deionized water to the hot methanol solution until the solution becomes slightly turbid. The turbidity indicates the saturation point has been reached. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold 1:1 methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Caption: Recrystallization workflow for this compound.
Comprehensive Characterization of this compound
A multi-technique approach is essential for the unambiguous characterization of this compound, confirming its identity, purity, and structural integrity.
Caption: Analytical techniques for characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed to confirm the identity and purity of this compound.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.[7][8]
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| 13.5 (br s, 1H) | -COOH |
| 8.60 (d, J = 0.8 Hz, 1H) | H-6 |
| 8.10 (dd, J = 5.2, 0.8 Hz, 1H) | H-5 |
| 7.90 (d, J = 5.2 Hz, 1H) | H-3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.[9][10]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. Compare the experimental m/z with the theoretical value for the expected molecular formula.
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 249.9360 | To be determined |
| [M-H]⁻ | 247.9204 | To be determined |
| [M-COOH]⁺ | 204.9411 | To be determined |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[11][12] For pyridine carboxylic acids, reversed-phase HPLC is a common approach.[13]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Chromatographic System: Use a reliable HPLC system equipped with a UV detector.
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[15]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic |
| 1710-1680 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~900 | O-H bend | Carboxylic acid |
| Below 800 | C-I stretch | Aryl iodide |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This technique is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 28.94 | To be determined |
| Hydrogen (H) | 1.62 | To be determined |
| Iodine (I) | 50.95 | To be determined |
| Nitrogen (N) | 5.62 | To be determined |
| Oxygen (O) | 12.85 | To be determined |
Safety Precautions
This compound should be handled with appropriate safety measures in a well-ventilated laboratory. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. famu.edu [famu.edu]
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- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. feradical.utsa.edu [feradical.utsa.edu]
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- 14. youtube.com [youtube.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
Unlocking New Research Avenues: A Technical Guide to the Applications of 4-Iodopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Versatile Scaffold
In the landscape of chemical biology and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and research tools. Among the vast arsenal of heterocyclic compounds, picolinic acid and its derivatives have emerged as privileged structures, demonstrating a remarkable versatility that spans from enzyme inhibition to coordination chemistry. This guide focuses on a particularly intriguing, yet underexplored, member of this family: 4-Iodopicolinic acid. The introduction of an iodine atom at the 4-position of the picolinic acid backbone imparts unique physicochemical properties that open up a wealth of opportunities for chemical modification and targeted biological interactions. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound in cutting-edge research. As we delve into its utility as a versatile building block, we aim to equip scientists with the foundational knowledge and practical insights necessary to harness the full potential of this compelling molecule.
Physicochemical Properties: A Foundation for Rational Design
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in research. These properties govern its reactivity, solubility, and potential for biological interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₂ | --INVALID-LINK-- |
| Molecular Weight | 249.01 g/mol | --INVALID-LINK-- |
| Appearance | Creamish solid | --INVALID-LINK-- |
| Melting Point | 166 - 174 °C | --INVALID-LINK-- |
| pKa | Estimated to be slightly lower than picolinic acid (pKa ≈ 5.2) due to the electron-withdrawing effect of iodine. | N/A |
| LogP | Estimated to be higher than picolinic acid (LogP ≈ 0.4) due to the lipophilic nature of iodine. | N/A |
Spectroscopic Data Interpretation:
-
1H NMR: The proton NMR spectrum of this compound would be expected to show three aromatic protons. The proton at the 6-position, being adjacent to the nitrogen, would likely appear furthest downfield. The protons at the 3 and 5-positions would also be in the aromatic region, with their splitting patterns influenced by their coupling to each other. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[1][2]
-
13C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carboxyl carbon would have the highest chemical shift, typically in the range of 160-180 ppm. The carbon bearing the iodine atom (C4) would be influenced by the heavy atom effect, and its chemical shift would be informative. The remaining four aromatic carbons would appear in the typical aromatic region (120-150 ppm).[3]
-
FT-IR: The infrared spectrum is characterized by a strong carbonyl (C=O) stretching vibration of the carboxylic acid, typically observed between 1700 and 1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid would also be present in the region of 2500-3300 cm⁻¹. Vibrations associated with the pyridine ring C=C and C=N bonds would appear in the 1400-1600 cm⁻¹ region.[4][5][6][7]
Synthesis of this compound: A Practical Workflow
The availability of a reliable synthetic route is crucial for the widespread adoption of a chemical tool. This compound can be prepared from picolinic acid through a multi-step synthesis. The following protocol is a well-established method.[8]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Chlorination of Picolinic Acid: Picolinic acid is treated with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures (e.g., 72 °C). The DMF acts as a catalyst, dramatically accelerating the chlorination process.[8]
-
Formation of Methyl 4-chloropicolinate: The resulting reaction mixture, containing the acid chloride intermediate, is carefully quenched with methanol. This step is often performed by inverse addition to a solution of methanol in a solvent like toluene to ensure good product quality. This yields methyl 4-chloropicolinate hydrochloride.[8]
-
Iodination: The methyl 4-chloropicolinate hydrochloride is then subjected to a halogen exchange reaction. This is achieved by heating the compound with hydroiodic acid (HI) and a reducing agent such as hypophosphorous acid (H₃PO₂) at a high temperature (e.g., 107 °C) for several hours.[8]
-
Isolation of this compound: After the reaction is complete, the mixture is cooled, and the product, this compound, precipitates as a solid. It can then be isolated by filtration and purified by recrystallization if necessary.[8]
Applications in Medicinal Chemistry: A Scaffold for Drug Discovery
The true potential of this compound lies in its application as a versatile starting material for the synthesis of biologically active molecules. The iodine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Enzyme Inhibitors: Targeting Key Pathological Pathways
Picolinic acid derivatives have been extensively investigated as inhibitors of various enzymes, and the 4-iodo substituent provides a strategic point for modification to enhance potency and selectivity.[9][10]
Caption: Inhibition of enzyme activity by a this compound derivative.
Potential Enzyme Targets:
-
Kinases: Kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be elaborated through Suzuki, Sonogashira, or other cross-coupling reactions to introduce aromatic or heteroaromatic groups that can interact with the ATP-binding site of kinases like Receptor-Interacting Protein Kinase 2 (RIPK2).[11][12][13][14] For example, derivatives of 4-aminoquinolines have shown potent inhibition of RIPK2 with IC₅₀ values in the low nanomolar range.[9][12]
-
Histone Demethylases (KDMs): Epigenetic modifications play a crucial role in gene regulation, and their dysregulation is implicated in cancer. Histone demethylases, particularly those of the KDM4 family, are emerging as promising therapeutic targets. The picolinic acid moiety can act as a chelating group for the catalytic iron in the active site of these enzymes. The 4-position offers a vector for introducing substituents that can enhance binding affinity and selectivity.[11][15]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in its recommended buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO only).
-
Add the enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[16][17]
-
Anticancer Agents: A Scaffold for Cytotoxic Compounds
Derivatives of this compound have the potential to be developed into novel anticancer agents. The planar pyridine ring can intercalate into DNA, and the substituents introduced at the 4-position can interact with various cellular targets to induce cytotoxicity.[3][16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium until they reach the exponential growth phase.
-
-
Cell Seeding:
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8][16]
-
Coordination Chemistry: A Ligand for Novel Metal Complexes
The picolinate moiety is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group coordinate to the metal center, forming a five-membered chelate ring.[18][19][20][21] this compound, therefore, can be used to synthesize novel metal complexes with potential applications in catalysis, materials science, and medicine.
Caption: Chelation of a metal ion by 4-Iodopicolinate.
Potential Applications of Metal Complexes:
-
Catalysis: Rhodium and other transition metal complexes of picolinate derivatives have been explored as catalysts in various organic transformations, including hydrosilylation and carbonylation reactions. The electronic and steric properties of the ligand can be tuned by modifying the 4-position to influence the catalytic activity and selectivity.[22][23][24][25][26]
-
Bioinorganic Chemistry: Copper and other biologically relevant metal complexes of picolinic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents. The metal ion can introduce a new mechanism of action, such as redox cycling or DNA binding.[18][19][27][28]
Experimental Protocol: Synthesis of a Copper(II)-4-Iodopicolinate Complex (General)
This protocol outlines a general method for the synthesis of a copper(II) complex with this compound.
-
Ligand Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of methanol and water.
-
Adjust the pH of the solution to deprotonate the carboxylic acid, for example, by adding a base like sodium hydroxide.
-
-
Complexation:
-
In a separate flask, dissolve a copper(II) salt (e.g., copper(II) sulfate pentahydrate) in water.
-
Slowly add the copper(II) salt solution to the solution of the deprotonated ligand with stirring.
-
-
Isolation and Purification:
-
A precipitate of the copper(II)-4-iodopicolinate complex should form. The formation of crystals can be encouraged by slow evaporation of the solvent.
-
Collect the solid product by filtration, wash it with water and a suitable organic solvent (e.g., ethanol), and dry it under vacuum.
-
-
Characterization:
Toxicology and Safety Considerations
While this compound holds great promise as a research tool, it is essential to consider its potential toxicity. Although specific toxicity data for this compound is limited, studies on picolinic acid and its analogs can provide some initial insights.
-
Picolinic Acid Toxicity: Studies on picolinic acid have shown that very high doses (≥500 mg/kg/day) can be neurotoxic and vasculotoxic in rats.[10][13] Lower doses, however, were well-tolerated.
-
Toxicity of Analogs: The toxicity of picolinic acid analogs can vary significantly depending on the nature and position of the substituents. Factors such as lipophilicity (LogP) and the ability to chelate essential metal ions can influence the toxicity profile.[29]
Recommendations for Safe Handling:
-
As with any chemical compound, this compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
For in vivo studies, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.[15][30][31][32][33][34][35]
Future Directions and Conclusion
This compound represents a largely untapped resource for the scientific community. Its synthetic accessibility and the versatility of the iodine substituent make it an ideal platform for the development of novel molecular probes, enzyme inhibitors, and metal complexes. Future research in this area could focus on:
-
Expanding the library of derivatives: Systematic exploration of various substituents at the 4-position through modern cross-coupling techniques will undoubtedly lead to the discovery of compounds with novel biological activities.
-
Target identification and mechanism of action studies: For derivatives that show promising biological activity, in-depth studies to identify their cellular targets and elucidate their mechanism of action will be crucial for their further development.
-
Development of novel catalytic systems: The synthesis and evaluation of a wider range of metal complexes of this compound and its derivatives could lead to the discovery of highly efficient and selective catalysts for important organic transformations.
References
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- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
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- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LD50 versus acute toxicity [ouci.dntb.gov.ua]
- 15. enamine.net [enamine.net]
- 16. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. hrcak.srce.hr [hrcak.srce.hr]
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- 21. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 22. mdpi.com [mdpi.com]
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- 26. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening | MDPI [mdpi.com]
- 27. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Characterizing "Adversity" of Pathology Findings in Nonclinical Toxicity Studies: Results from the 4th ESTP International Expert Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. Acute toxicity of nimbolide and nimbic acid in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Chronic toxicity and carcinogenicity studies of chromium picolinate monohydrate administered in feed to F344/N rats and B6C3F1 mice for 2 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. acute oral ld50: Topics by Science.gov [science.gov]
- 35. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 4-Iodopicolinic acid
An In-depth Technical Guide to the Safe Handling of 4-Iodopicolinic Acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No: 405939-79-9). As a key intermediate in organic synthesis, particularly for novel pharmaceutical and agrochemical compounds, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture.
Hazard Identification and Risk Profile
This compound is a combustible solid that presents significant health hazards upon exposure.[4][5] The primary risks are acute oral toxicity and severe, irreversible damage to the eyes.[6] A summary of its classification under the Globally Harmonized System (GHS) is essential for an immediate understanding of its risks.
GHS Hazard Classification
The compound is classified as hazardous under US OSHA regulations (29 CFR 1910.1200).[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4][6] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |
Expert Insight: The Category 1 classification for eye damage is of critical importance. Unlike eye irritation, which is reversible, this classification implies a risk of permanent tissue damage or blindness. This necessitates stringent eye protection protocols that are non-negotiable. The oral toxicity, while categorized as "harmful" rather than "fatal," still requires immediate medical attention upon ingestion.
Physicochemical Properties
Understanding the physical state and properties of this compound is fundamental to anticipating its behavior during handling.
| Property | Value |
| Physical State | Solid, powder/crystalline form[7][8] |
| Appearance | White to yellow or tan solid[1][9] |
| Molecular Formula | C₆H₄INO₂[10] |
| Molecular Weight | 249.01 g/mol [10] |
| Storage Class | TRGS 510, Class 11: Combustible Solids |
| Flash Point | Not applicable[4] |
| Autoignition Temp. | Not applicable[4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE protocols, is essential for mitigating exposure risks.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be performed within a properly functioning and certified laboratory chemical fume hood.[11] This is critical to prevent the inhalation of fine dust particles.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air exchange and minimize background contaminant levels.[5][7]
-
Emergency Stations: Eyewash stations and safety showers must be readily accessible, unobstructed, and located within a 10-second travel distance from the handling area.[6][7][11] Regular testing of these units is mandatory.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must directly address the hazards identified in Section 1.
-
Eye and Face Protection: Due to the risk of severe eye damage (H318), chemical safety goggles are the minimum requirement.[7] A face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or if there is a heightened risk of splashing or dust generation.[6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or butyl rubber gloves are generally suitable, but always consult the glove manufacturer's compatibility chart for the specific glove type and thickness.[11] Inspect gloves for any signs of degradation before use and replace them immediately if compromised.
-
Lab Coat: A fully-buttoned, long-sleeved lab coat is required to protect skin and personal clothing.[11]
-
-
Respiratory Protection: If work cannot be confined to a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[6] Personnel must be medically cleared, trained, and fit-tested to wear a respirator as part of a formal respiratory protection program.[11]
Caption: PPE workflow for handling this compound.
Standard Operating Procedures: Handling, Storage, and Disposal
Adherence to standardized protocols is crucial for ensuring both safety and experimental reproducibility.
Protocol: Safe Weighing and Handling of Solid this compound
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Assemble all necessary equipment (spatula, weigh boat, container) inside the hood.
-
PPE: Don all required PPE as outlined in Section 2.2.
-
Weighing: Carefully open the stock container inside the fume hood. Use a spatula to gently transfer the desired amount of this compound to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the material.
-
Transfer: Transfer the weighed solid to the reaction vessel or solvent.
-
Cleanup: Tightly close the stock container. Decontaminate the spatula and work surface within the fume hood. Dispose of the weigh boat as contaminated solid waste.
-
Post-Handling: Follow the post-handling PPE removal procedure. Wash hands thoroughly.
Storage Requirements
Proper storage is vital to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from incompatible materials.[6] This includes:
-
Strong Oxidizing Agents
-
Strong Reducing Agents
-
Strong Acids
-
Strong Bases[5] Expert Insight: Co-storage with these materials can lead to vigorous, exothermic reactions, potentially causing container failure and release of hazardous substances.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[11]
-
Segregation: Do not mix this compound waste with other waste streams. Handle uncleaned empty containers as you would the product itself.
-
Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[4]
Emergency Response Protocols
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
In all cases of exposure, show the Safety Data Sheet to the attending medical personnel.[6]
-
Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Immediately call a poison center or physician. [6]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water.
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Do NOT induce vomiting. [12] Call a poison center or physician immediately if you feel unwell.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[7]
Accidental Release (Spill) Response
For small spills of solid material:
-
Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the spill is in a well-ventilated area or within a fume hood.
-
PPE: Wear all required PPE, including respiratory protection if necessary.[11]
-
Contain & Clean: Do not use water. Take up the material dry. Gently sweep or scoop the solid material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[4][13]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.
For large spills, evacuate the area immediately, secure it, and contact your institution's emergency response team.[11]
Caption: Workflow for small solid spill response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, dry chemical powder, or carbon dioxide (CO₂).[4][5]
-
Hazards from Combustion: Fire may produce irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]
References
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- 2. tandfonline.com [tandfonline.com]
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- 10. chemscene.com [chemscene.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to 4-Iodopicolinic Acid for Researchers and Drug Development Professionals
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Iodopicolinic acid, a critical building block in modern medicinal chemistry. From sourcing and quality assessment to its role in the synthesis of bioactive molecules, this document offers field-proven insights and practical guidance to empower your research and development endeavors.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound (CAS No. 405939-79-9), also known as 4-iodo-2-pyridinecarboxylic acid, is a halogenated pyridine derivative that has emerged as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural features, namely the carboxylic acid and iodo substituents on the pyridine ring, provide orthogonal handles for a variety of chemical transformations. This allows for the facile introduction of diverse functionalities, making it a valuable scaffold for the construction of compound libraries and the optimization of lead candidates in drug discovery programs.
The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The iodo group serves as an excellent leaving group in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid functionality provides a convenient point for amide bond formation, esterification, or for modulating the physicochemical properties of the final compound. This trifecta of reactive sites makes this compound a highly sought-after starting material for the synthesis of novel therapeutics.
Commercial Availability and Supplier Landscape
A critical first step in any research project is the reliable sourcing of starting materials. This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. The purity of the material is typically high, with most suppliers offering grades of 97% or greater, as determined by High-Performance Liquid Chromatography (HPLC).
Below is a comparative overview of some of the key commercial suppliers of this compound. Please note that pricing and availability are subject to change and it is always recommended to request a formal quote from the supplier.
| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |
| --INVALID-LINK-- | 97% | 100mg, 250mg, 1g, 5g, 25g | ~$17/g (for 1g) |
| --INVALID-LINK-- | 97% | Inquire for availability | Pricing not readily available |
| --INVALID-LINK-- | ≥98% (HPLC) | Inquire for bulk quotes | ~$44/g (for 1g) |
| --INVALID-LINK-- | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | ~$34/g (for 1g) |
Note: Pricing is indicative and based on the smallest available research quantities. For bulk inquiries and up-to-date pricing, please contact the suppliers directly.
Quality Assessment and Interpretation of Certificate of Analysis (CoA)
Ensuring the quality of starting materials is paramount to the success and reproducibility of any synthetic endeavor. A Certificate of Analysis (CoA) is a critical document that provides a detailed quality assessment of a specific batch of a chemical. When procuring this compound, it is essential to request and carefully review the CoA.
Key Parameters to Scrutinize on a this compound CoA:
-
Purity (Assay): This is typically determined by HPLC and should be a primary consideration. For most research applications, a purity of ≥97% is acceptable. For more sensitive applications, such as late-stage drug development, a higher purity of ≥99% may be required.
-
Identity Confirmation: The CoA should provide evidence of the compound's identity, usually through techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). The spectral data should be consistent with the structure of this compound.
-
Appearance: The physical appearance of the material should be noted. This compound is typically a white to off-white or creamish solid.[1] Any significant deviation from this could indicate the presence of impurities.
-
Melting Point: The melting point is a good indicator of purity. A sharp melting point range close to the literature value (around 164-174 °C) suggests a high-purity compound.[1][2]
-
Water Content: The presence of water can affect the accuracy of weighing and may be detrimental to certain reactions. The water content is typically determined by Karl Fischer titration.
-
Residual Solvents: The CoA may also list the levels of any residual solvents from the manufacturing process, as determined by Gas Chromatography (GC).
Below is a conceptual workflow for evaluating a supplier and their provided material.
Caption: Workflow for supplier selection and quality verification.
Synthetic Routes and Potential Impurities
Understanding the synthetic route used to manufacture this compound is crucial for anticipating potential impurities that may be present in the final product. A common and scalable synthesis starts from picolinic acid.[3]
A Typical Synthetic Protocol:
-
Chlorination: Picolinic acid is first chlorinated, often using thionyl chloride with a catalytic amount of dimethylformamide (DMF), to yield 4-chloropicolinic acid or its methyl ester derivative.[3]
-
Halogen Exchange: The 4-chloro substituent is then displaced by an iodo group through a halogen exchange reaction, typically using hydroiodic acid (HI).[3]
Caption: Simplified synthetic workflow for this compound.
Potential Impurities to Consider:
-
Starting Material: Unreacted picolinic acid.
-
Chlorinated Intermediates: Residual 4-chloropicolinic acid or its ester.
-
Over-iodination Products: Di-iodinated picolinic acid species.
-
Positional Isomers: Although less likely with this route, other iodo-substituted picolinic acid isomers could be present.
-
Residual Solvents and Reagents: Traces of DMF, thionyl chloride, and other solvents used in the synthesis and purification steps.
The presence of these impurities can have a significant impact on the outcome of subsequent reactions. For example, residual 4-chloropicolinic acid could lead to undesired side products in cross-coupling reactions. Therefore, a high-purity starting material is essential for clean and efficient synthesis.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the iodo and carboxylic acid groups.
Key Applications:
-
Cross-Coupling Reactions: The iodo group is readily employed in various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, alkyl, and alkynyl substituents. This allows for the rapid exploration of the chemical space around the pyridine core.
-
Amide Bond Formation: The carboxylic acid moiety is a versatile handle for the synthesis of amides, which are prevalent in many drug molecules. This can be achieved through standard coupling reagents (e.g., HATU, HOBt) or by conversion to an acid chloride.
-
Esterification: The carboxylic acid can be esterified to modulate the lipophilicity and other pharmacokinetic properties of a molecule.
Illustrative Synthetic Pathway:
References
Methodological & Application
Application Notes: 4-Iodopicolinic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 4-Iodopicolinic Acid
This compound, also known as 4-iodopyridine-2-carboxylic acid, is a highly valuable and versatile heterocyclic building block in modern organic synthesis.[1] Its structure, featuring a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid at the 2-position, provides a unique combination of reactivity and functionality. The electron-deficient nature of the pyridine ring, coupled with the high reactivity of the carbon-iodine bond, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2]
The strategic placement of the carboxylic acid group is also crucial; it can act as a directing group or a handle for further derivatization, and its ability to chelate metals can influence the course and efficiency of catalytic reactions. These features make this compound an essential intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][3] This guide provides an in-depth look at its application in key synthetic transformations, complete with detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 405939-79-9 | [1] |
| Molecular Formula | C₆H₄INO₂ | [1] |
| Molecular Weight | 249.01 g/mol | [1] |
| Appearance | Creamish solid | [1] |
| Melting Point | 166 - 174 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
I. Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[4][5] this compound is an exceptional substrate for this reaction. The C-I bond is the most reactive of the aryl halides, readily undergoing oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and higher yields compared to corresponding bromo- or chloro-pyridines.[2]
Causality Behind the Protocol: Why These Conditions?
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst that is effective for a wide range of substrates.[6] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used.[6]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Carbonates such as K₂CO₃, Na₂CO₃, or Cs₂CO₃ are frequently used. Cesium carbonate is often employed for more challenging couplings due to its higher solubility and basicity.[4][6]
-
Solvent: A biphasic solvent system, typically an organic solvent (like 1,4-dioxane, DME, or toluene) and water, is used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.[4][6]
Generalized Catalytic Cycle: Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodopicolinic Acid
Introduction: The Strategic Importance of 4-Iodopicolinic Acid in Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Within the vast landscape of Suzuki coupling substrates, this compound emerges as a particularly valuable building block. The pyridine core is a prevalent motif in numerous biologically active molecules, and the carboxylic acid functionality provides a versatile handle for subsequent chemical modifications, such as amide bond formation. The iodo-substituent at the 4-position offers a reactive site for the crucial oxidative addition step in the catalytic cycle. However, the presence of the nitrogen atom and the carboxylic acid group on the pyridine ring introduces specific challenges that necessitate a carefully optimized protocol to achieve high yields and minimize side reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into a detailed experimental protocol, explore the underlying mechanistic principles, and offer practical troubleshooting advice to navigate the complexities of this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[2][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (a boronic acid or ester) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][6]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Reagent and Solvent Specifications
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Chemical Supplier | Store in a desiccator. |
| Arylboronic Acid | ≥95% | Standard Chemical Supplier | Stability can vary; use fresh if possible. |
| Pd₂(dba)₃ | Catalyst Grade | Strem, Sigma-Aldrich, etc. | Air-sensitive; handle under inert gas. |
| SPhos | ≥98% | Strem, Sigma-Aldrich, etc. | Air-sensitive ligand; handle under inert gas. |
| K₃PO₄ | Anhydrous, ≥98% | Standard Chemical Supplier | Finely powder before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich, etc. | Degas thoroughly before use. |
| Water | Deionized, Degassed | In-house | Degas thoroughly before use. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen at least three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand, SPhos (5.0 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to protonate the picolinic acid product, facilitating its extraction into the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Key Considerations and Mechanistic Insights
The success of the Suzuki coupling with this compound hinges on several critical parameters, each with a sound mechanistic basis.
The Choice of Catalyst and Ligand
The electronic nature of the pyridine ring and the presence of the carboxylic acid can complicate the catalytic cycle. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.[9][10] To overcome this, the use of bulky, electron-rich phosphine ligands is often essential.[9][11] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective as they promote the oxidative addition step and stabilize the active Pd(0) species.[11] The steric bulk of these ligands can also disfavor the unproductive coordination of the pyridine nitrogen.[12][13]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[1][8] Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[1][7] For substrates like this compound, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often a good choice. Stronger bases like hydroxides can promote unwanted side reactions, while weaker bases may not be effective in promoting transmetalation. The physical properties of the base are also important; using a finely powdered, anhydrous base ensures its availability and reactivity in the reaction mixture.[9]
Solvent System and Degassing
A mixture of an organic solvent, such as 1,4-dioxane or toluene, and water is commonly employed. The organic solvent solubilizes the organic reagents and the catalyst, while the water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[5]
Crucially, the active Pd(0) catalyst is highly sensitive to oxygen. [9] The presence of oxygen can lead to the oxidation of the catalyst to an inactive Pd(II) state, which can also promote the undesirable homocoupling of the boronic acid.[6] Therefore, it is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[9][14] This can be achieved by sparging the solvents with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Poor quality reagents (water in boronic acid) - Ineffective base - Catalyst inhibition by pyridine nitrogen | - Ensure thorough degassing of solvents and use of a strict inert atmosphere.[9] - Use fresh, anhydrous boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[10] - Screen different bases (e.g., Cs₂CO₃, K₂CO₃).[1] - Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[9][10] |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen oxidizing Pd(0) to Pd(II) - Incomplete reduction of a Pd(II) precatalyst | - Rigorously exclude oxygen from the reaction.[9] - Use a Pd(0) source like Pd₂(dba)₃. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of water or other proton sources - Certain bases can promote this side reaction | - Use anhydrous solvents and reagents.[9] - Consider using a boronate ester, which is more stable towards hydrolysis.[10] |
| Dehalogenation of Starting Material | - Presence of hydride sources in the reaction mixture | - Ensure solvents are not a source of hydrides. - Optimize reaction time to minimize this side reaction.[15] |
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of functionalized pyridine derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters—particularly the choice of catalyst, ligand, base, and the exclusion of oxygen—researchers can consistently achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important transformation in the fields of pharmaceutical discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Iodopicolinic Acid as a Versatile Scaffold for the Synthesis of Pharmaceutical Intermediates
Introduction
In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, present in a multitude of clinically successful drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class, functionalized picolinic acids—pyridine-2-carboxylic acids—serve as invaluable starting materials for constructing complex molecular architectures.[1]
This guide focuses on 4-iodopicolinic acid , a particularly strategic building block for pharmaceutical synthesis. The iodine atom at the C4 position acts as a highly effective synthetic handle, enabling a diverse range of functionalizations through transition metal-catalyzed cross-coupling reactions.[2] The carbon-iodine bond's reactivity, which is generally higher than that of corresponding bromides or chlorides, facilitates milder reaction conditions and broader substrate scope, making it an ideal choice for complex molecule synthesis in drug discovery pipelines.[3]
The objective of these application notes is to provide researchers, scientists, and drug development professionals with a detailed, experience-driven guide to leveraging this compound. We will delve into the causality behind experimental choices and present robust, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods are fundamental to the rapid elaboration of structure-activity relationships (SAR) and the efficient synthesis of advanced pharmaceutical intermediates.[4][5]
The Strategic Importance and Initial Processing of the 4-Iodopicolinate Scaffold
The utility of this compound stems from the predictable and high-yielding reactivity of the C4-iodide. This position is electronically distinct from the other positions on the pyridine ring, allowing for selective functionalization. The diagram below illustrates the key reactive site on the this compound scaffold, which is the primary focus of the subsequent protocols.
Caption: The this compound structure with the C4-iodine bond highlighted as the primary site for synthetic modification.
Rationale and Protocol for Esterification
Before its use in most cross-coupling reactions, the carboxylic acid moiety of this compound must be protected, typically as an ester (e.g., a methyl or ethyl ester). This initial step is critical for several reasons:
-
Preventing Side Reactions: The acidic proton of the carboxylic acid is incompatible with the strong bases often used in cross-coupling reactions (e.g., alkoxides, carbonates), which would lead to deprotonation and potential inhibition of the catalytic cycle.
-
Improving Solubility: The resulting ester is generally more soluble in the organic solvents used for these reactions (e.g., toluene, dioxane, THF) than the parent carboxylic acid.
-
Avoiding Catalyst Inhibition: The carboxylate anion can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.
The following protocol details a standard Fischer esterification to produce methyl 4-iodopicolinate, a versatile intermediate for subsequent coupling reactions.[6]
Experimental Protocol 1: Synthesis of Methyl 4-Iodopicolinate
| Parameter | Value / Description |
| Reactants | This compound, Methanol (anhydrous), Sulfuric acid (concentrated) |
| Stoichiometry | This compound (1.0 eq), Methanol (solvent), H₂SO₄ (catalytic, ~0.2 eq) |
| Typical Scale | 20 mmol |
| Reaction Time | 24 hours |
| Temperature | Reflux (~65 °C) |
| Expected Yield | 35-45% (unoptimized, literature referenced)[6] |
| Product Characterization | ¹H NMR, ¹³C NMR, MS |
Materials:
-
This compound (5.0 g, 20.1 mmol)
-
Anhydrous Methanol (MeOH, 110 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 4 cm³)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL), condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Suspend this compound (5.0 g, 20.1 mmol) in anhydrous methanol (110 cm³) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (4 cm³) to the suspension while stirring. Caution: The addition is exothermic.
-
Attach a condenser to the flask and heat the mixture to reflux. Maintain reflux with vigorous stirring for 24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After 24 hours, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to neutralize the remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with water (25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
The product can be purified further by column chromatography on silica gel if necessary.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7][8] In drug discovery, this reaction is instrumental for synthesizing biaryl and aryl-heteroaryl motifs, which are common structural features in many therapeutic agents, including kinase inhibitors.[4][9] The reaction's tolerance of a wide range of functional groups and its generally high yields make it a go-to method for late-stage functionalization.[5]
The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Suzuki Coupling of Methyl 4-Iodopicolinate with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of methyl 4-iodopicolinate with an arylboronic acid.[10]
| Parameter | Value / Description |
| Reactants | Methyl 4-iodopicolinate, Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ |
| Stoichiometry | Aryl iodide (1.0 eq), Boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.5 eq) |
| Solvent System | 1,4-Dioxane and Water (4:1 v/v) |
| Reaction Time | 6-12 hours |
| Temperature | 90 °C |
| Key Consideration | The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
Materials:
-
Methyl 4-iodopicolinate (263 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (265 mg, 2.5 mmol)
-
1,4-Dioxane (4 mL, anhydrous)
-
Deionized Water (1 mL)
-
Schlenk tube or sealed vial, magnetic stirrer, heating plate
-
Ethyl acetate, brine, anhydrous MgSO₄
Procedure:
-
To a Schlenk tube, add methyl 4-iodopicolinate (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.5 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to 90 °C with stirring for 6-12 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 4-phenylpicolinate intermediate.
Synthesis of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[11] This reaction typically employs a dual catalytic system of palladium and copper(I). The resulting arylalkynes are highly valuable intermediates, serving as precursors for heterocycles, as linkers in complex molecules like PROTACs, or as key components of conjugated materials. The synthesis of aminopicolinic acid derivatives via a Sonogashira coupling has been reported as a route to potential ligands and biologically active molecules.[6][12]
Caption: General workflow from 4-iodopicolinate to advanced pharmaceutical intermediates via Sonogashira coupling.
Experimental Protocol 3: Sonogashira Coupling of Methyl 4-Iodopicolinate
This protocol is adapted from literature procedures for the coupling of 4-iodopicolinate derivatives with terminal alkynes.[6]
| Parameter | Value / Description |
| Reactants | Methyl 4-iodopicolinate, Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N or NH₃) |
| Stoichiometry | Aryl iodide (1.0 eq), Alkyne (1.1 eq), Pd catalyst (0.03 eq), CuI (0.05 eq) |
| Solvent System | DMF, Ethanol, or THF |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature to 60 °C |
| Key Consideration | Strict exclusion of oxygen is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Materials:
-
Methyl 4-iodopicolinate (263 mg, 1.0 mmol)
-
Phenylacetylene (123 mg, 1.2 mmol, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (10 mg, 0.05 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Schlenk flask, inert gas line, syringes
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4-iodopicolinate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours. The formation of a salt precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-(phenylethynyl)picolinate product.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for C-N bond formation.[13][14] This reaction is of paramount importance in the pharmaceutical industry, as the N-aryl moiety is a key pharmacophore in a vast number of drugs, particularly kinase inhibitors.[4][15] The reaction's success hinges on the use of a palladium catalyst paired with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[16]
The choice of ligand and base is critical and depends on the nature of the amine (primary, secondary, acyclic, or cyclic) and the aryl halide.[17][18]
Experimental Protocol 4: Buchwald-Hartwig Amination of Methyl 4-Iodopicolinate
This protocol describes a general method for the C-N coupling of methyl 4-iodopicolinate with a representative amine, aniline.
| Parameter | Value / Description |
| Reactants | Methyl 4-iodopicolinate, Aniline, Pd₂(dba)₃, XPhos, NaOt-Bu |
| Stoichiometry | Aryl iodide (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), NaOt-Bu (1.4 eq) |
| Solvent System | Toluene or 1,4-Dioxane (anhydrous) |
| Reaction Time | 8-16 hours |
| Temperature | 100 °C |
| Key Consideration | The reaction is highly sensitive to air and moisture. Use of a glovebox for reagent handling is recommended. |
Materials:
-
Methyl 4-iodopicolinate (263 mg, 1.0 mmol)
-
Aniline (112 mg, 1.2 mmol, 0.11 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Oven-dried sealed tube or Schlenk flask
Procedure:
-
In a glovebox, add methyl 4-iodopicolinate (1.0 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to an oven-dried reaction tube equipped with a stir bar.
-
Add anhydrous toluene (10 mL) followed by aniline (1.2 eq).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 8-16 hours. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(phenylamino)picolinate intermediate.
Conclusion
This compound is a powerful and versatile platform for the synthesis of diverse pharmaceutical intermediates. Its strategic utility is unlocked through high-yielding and reliable palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust foundation for researchers to rapidly generate novel C-C and C-N bonds, accelerating the exploration of chemical space and the development of new therapeutic agents. By understanding the rationale behind key procedural steps, such as initial esterification and the careful selection of catalysts and conditions, scientists can efficiently harness the synthetic potential of this valuable building block.
References
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 4-Iodopicolinic Acid as a Versatile Precursor in the Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Abstract
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document provides detailed application notes and protocols on the use of 4-iodopicolinic acid, a highly versatile synthetic intermediate. The iodine substituent at the 4-position serves as a strategic functional handle, enabling a range of powerful cross-coupling reactions for the construction of complex molecular architectures.[2] We will focus on two cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura coupling for the formation of biaryl systems and the Sonogashira coupling for the introduction of alkynyl moieties. These methods are fundamental in modern drug discovery for creating novel compounds with potential therapeutic value, including anti-inflammatory and anti-cancer agents.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.
Introduction: The Strategic Advantage of this compound
The pyridine ring is a ubiquitous feature in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3] Picolinic acid (pyridine-2-carboxylic acid) combines this essential heterocycle with a carboxylic acid group, which can act as a metal-chelating agent or a synthetic handle for amide bond formation.[1][4]
The introduction of an iodine atom at the 4-position transforms picolinic acid into a powerful building block for carbon-carbon bond formation.[2] The C-I bond is sufficiently reactive to participate in various palladium-catalyzed cross-coupling reactions, providing a reliable and modular approach to molecular diversification. This reactivity makes this compound an essential reagent for constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[2]
Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl and heterobiaryl structures.[5] These motifs are prevalent in a vast number of biologically active molecules. Using this compound, researchers can couple a wide array of aryl- or heteroaryl-boronic acids or esters to the pyridine core.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.[5] The base activates the organoboron compound, facilitating this transfer.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple to form the new C-C bond, yielding the final biaryl product and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Phenylpicolinic Acid
This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid.
Causality Note: The carboxylic acid moiety of this compound can sometimes interfere with the catalytic cycle or complicate purification. For sensitive substrates or to improve solubility, it is often advantageous to first convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification before performing the coupling, followed by a final hydrolysis step.[7] This protocol proceeds with the free acid, which is often successful and avoids additional synthetic steps.
| Reagents & Materials | Supplier | Quantity | M.W. | Moles (mmol) | Equiv. |
| This compound | Commercial | 249 mg | 249.01 | 1.0 | 1.0 |
| Phenylboronic Acid | Commercial | 146 mg | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | Commercial | 58 mg | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | Commercial | 415 mg | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | Anhydrous | 8 mL | - | - | - |
| Water | Degassed | 2 mL | - | - | - |
Experimental Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The choice of a mixed solvent system like dioxane/water is crucial for dissolving both the organic starting materials and the inorganic base.[8] Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Catalyst Introduction: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol). The use of a phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition step.[6]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with 1 M HCl (aq) until the pH is ~2-3. This will protonate the picolinic acid product and any unreacted starting material, aiding in extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-phenylpicolinic acid.
Application II: Sonogashira Coupling for Alkynyl-Picolinic Acid Synthesis
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is invaluable for introducing rigid alkynyl linkers or terminal alkyne functional groups into molecules, which are useful for further derivatization (e.g., via click chemistry) or for modulating the structural properties of a drug candidate.[10]
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[9]
-
A palladium cycle, similar to the Suzuki reaction, involves oxidative addition of the aryl iodide and reductive elimination.
-
A copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. The copper co-catalyst accelerates the transmetalation step, allowing the reaction to proceed under milder conditions.[9]
Protocol: Synthesis of 4-(Phenylethynyl)picolinic Acid Derivatives
This protocol is adapted from a reported procedure for the coupling of a 4-iodopicolinate ester with an ethynylaniline, followed by hydrolysis.[7]
Expertise Note: The free carboxylic acid can be incompatible with the basic conditions (amine base) of the Sonogashira reaction. Therefore, the recommended and most robust procedure involves the esterification of this compound to its methyl ester prior to the coupling reaction.[7] The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Esterification of 4-Iodopicolinic Acid
This document provides a detailed experimental guide for the synthesis of 4-iodopicolinic acid esters, a critical process for modifying this versatile chemical intermediate. These esters are valuable precursors in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules. The protocol described herein is grounded in the principles of the Fischer-Speier esterification, a robust and widely adopted method in organic synthesis.
The following guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice. This approach is designed to empower researchers to not only replicate the experiment successfully but also to adapt the methodology to their specific research needs with a full understanding of the reaction's mechanics.
Principle of the Reaction: The Fischer-Speier Esterification
The esterification of this compound is most commonly achieved through the Fischer-Speier method. This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[1][2] The reaction is an equilibrium process, and to ensure a high yield of the desired ester, the equilibrium must be shifted towards the products.[3][4]
Causality of Experimental Choices:
-
Acid Catalyst: A strong Brønsted acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed as a catalyst.[4][5] The catalyst's role is to protonate the carbonyl oxygen of the this compound. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4]
-
Excess Alcohol: The reaction is typically conducted using the alcohol as the solvent, ensuring it is present in a large excess. According to Le Chatelier's principle, this high concentration of a reactant drives the equilibrium forward, maximizing the formation of the ester and water.[3][5]
-
Heat and Reflux: The reaction requires heating to overcome the activation energy barrier. Performing the reaction under reflux conditions is crucial to maintain a constant temperature—the boiling point of the alcohol—without loss of volatile solvent or reactants.
The mechanism, detailed below, proceeds through a series of reversible protonation, nucleophilic attack, and dehydration steps.
Reaction Mechanism: Acid-Catalyzed Esterification
References
The Strategic Role of 4-Iodopicolinic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Picolinic Acid
4-Iodopicolinic acid, a substituted pyridine carboxylic acid, has emerged as a pivotal building block in the synthesis of a variety of contemporary agrochemicals.[1] Its strategic importance lies in the reactivity of the carbon-iodine bond, which serves as a versatile handle for introducing diverse functional groups into the picolinic acid scaffold through various cross-coupling reactions.[1] This capability allows for the construction of complex molecular architectures necessary for high-efficacy herbicides and fungicides. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind the methodological choices.
The picolinic acid moiety itself is a well-established pharmacophore in agrochemistry, most notably in the class of synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weed species.[2] The ability to precisely modify the picolinic acid core, a faculty greatly enhanced by the presence of the iodo-substituent, is crucial for developing new active ingredients with improved efficacy, selectivity, and environmental profiles.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis revolves around its use as a key intermediate in palladium-catalyzed cross-coupling reactions. These reactions, such as the Sonogashira and Suzuki couplings, are powerful tools for forming carbon-carbon bonds, enabling the linkage of the picolinic acid core to other molecular fragments.[1][3] This modular approach is highly advantageous for creating libraries of novel compounds for high-throughput screening in agrochemical discovery.
Key Agrochemical Classes Derived from this compound:
-
Picolinate Herbicides: This class includes prominent herbicides such as picloram and aminopyralid. While direct synthesis from this compound is not the traditional route, its reactivity offers a potential alternative pathway for the synthesis of these and next-generation picolinate herbicides.
-
Picolinamide Fungicides: The picolinamide scaffold is present in a number of fungicidal compounds.[4][5][6][7] The ability to introduce diverse substituents via the iodo-group in this compound is valuable in the structure-activity relationship (SAR) studies for developing novel fungicides.
Protocol 1: Synthesis of Aminopicolinic Acid Derivatives via Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of agrochemical synthesis, this reaction can be employed to introduce alkynyl-containing moieties to the 4-position of the picolinic acid ring system. The following protocol is adapted from a known procedure for the synthesis of aminopicolinic acid derivatives.[1]
Reaction Scheme:
Caption: Workflow for Sonogashira coupling of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 249.01 | ≥98% | Sigma-Aldrich |
| 4-Ethynylaniline | 117.15 | ≥98% | Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 98% | Sigma-Aldrich |
| Copper(I) iodide (CuI) | 190.45 | 98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 101.19 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 99.8% | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.49 g, 10 mmol), 4-ethynylaniline (1.29 g, 11 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.35 g, 0.5 mmol, 5 mol%), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask, followed by triethylamine (4.2 mL, 30 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(4-aminophenylethynyl)picolinic acid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its catalytic activity.
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.
-
Base: Triethylamine acts as a base to neutralize the HI that is formed during the reaction, driving the catalytic cycle forward.
-
Solvent: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.
Proposed Synthetic Pathway for a Picolinate Herbicide: The Case of Aminopyralid
While the commercial synthesis of aminopyralid (4-amino-3,6-dichloropicolinic acid) typically starts from polychlorinated picoline derivatives, a plausible synthetic route can be designed starting from this compound. This pathway highlights the versatility of this compound as a starting material for accessing highly substituted picolinic acid cores.
Proposed Reaction Scheme:
Caption: Proposed synthesis of Aminopyralid from this compound.
Protocol Outline:
-
Chlorination of this compound: The first step would involve the selective chlorination of the 3 and 6 positions of the pyridine ring. This could be achieved using a variety of chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.
-
Amination of 3,6-Dichloro-4-iodopicolinic acid: The subsequent step would be the introduction of the amino group at the 4-position. This could be accomplished via a nucleophilic aromatic substitution reaction using ammonia, potentially with copper catalysis to facilitate the displacement of the iodide.[8]
-
Purification and Characterization: The final product, aminopyralid, would be purified using standard techniques such as recrystallization or column chromatography and characterized to confirm its identity and purity.
This proposed pathway, while requiring experimental validation, demonstrates the potential of this compound as a versatile starting material for the synthesis of complex, high-value agrochemicals.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for the facile introduction of a wide range of functional groups through well-established cross-coupling methodologies. The protocols and synthetic strategies outlined in this guide provide a framework for researchers and drug development professionals to leverage the potential of this compound in the discovery and development of next-generation herbicides and fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the field of agrochemical synthesis.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 5. US11639334B2 - Methods for synthesis of oxypicolinamides - Google Patents [patents.google.com]
- 6. MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES. - Google Patents [patents.google.com]
- 7. US12114660B2 - Picolinamide compounds with fungicidal activity - Google Patents [patents.google.com]
- 8. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
Application Notes & Protocols: 4-Iodopicolinic Acid in Coordination Chemistry
Abstract
This guide provides a comprehensive overview of 4-iodopicolinic acid as a versatile ligand in coordination chemistry. We delve into its fundamental coordination behavior, the profound influence of the 4-iodo substituent, and its applications in constructing discrete complexes, coordination polymers, and functional materials. Detailed, field-tested protocols for the synthesis and characterization of metal complexes derived from this ligand are presented, aimed at researchers, materials scientists, and professionals in drug development. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Advantage of this compound
Picolinic acid (pyridine-2-carboxylic acid) is a classic N,O-bidentate chelating agent, forming stable complexes with a vast array of metal ions.[1][2] The introduction of an iodine atom at the 4-position of the pyridine ring transforms this simple scaffold into a highly strategic ligand, this compound (4-Ipa). This modification imparts unique structural and reactive properties that are highly sought after in modern coordination chemistry and materials science.
The utility of 4-Ipa is threefold:
-
Robust Chelation: It retains the strong N,O-chelating moiety of the picolinate core, ensuring the formation of thermodynamically stable metal complexes.[3]
-
Supramolecular Control: The iodine atom is an effective halogen bond donor. This allows for the programmed assembly of complexes into higher-order, predictable supramolecular architectures through M···N-I···X interactions, a powerful tool for crystal engineering.
-
Post-Synthetic Modification (PSM): The carbon-iodine bond serves as a versatile synthetic handle for cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling the covalent modification of the ligand after it has been coordinated to a metal center.[4] This opens a pathway to elaborate, multifunctional materials that are inaccessible through direct synthesis.
This document will explore these features, providing both the theoretical basis and the practical protocols to leverage this compound in your research.
Ligand Synthesis Overview
While commercially available, understanding the synthesis of this compound provides context for its purity and potential side products. A common laboratory-scale synthesis begins with 4-chloromethylpicolinate hydrochloride, which is treated with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) to yield the target this compound.[4] The crude product is often esterified for purification via chromatography before being hydrolyzed back to the free acid.
Fundamental Coordination Chemistry
Primary Coordination Mode: N,O-Chelation
Like its parent, this compound coordinates to metal ions primarily through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. This bidentate binding is the foundational interaction responsible for the formation of discrete mononuclear or polynuclear complexes.
Caption: Primary N,O-bidentate chelation mode of 4-iodopicolinate to a metal center (Mⁿ⁺).
The Role of the Iodo-Substituent in Crystal Engineering
The true value of 4-Ipa emerges in the solid state. The electrophilic region on the iodine atom (the σ-hole) can engage in halogen bonding—a non-covalent, directional interaction—with Lewis bases such as counter-ions (e.g., Cl⁻, Br⁻) or solvent molecules. This interaction provides a powerful secondary force to guide the self-assembly of metal complexes into predictable and robust supramolecular networks. The steric bulk of the iodine also plays a significant role, influencing the packing efficiency and overall topology of the resulting crystal lattice, which can be markedly different from non-substituted analogues.[5][6]
Caption: Supramolecular assembly via intermolecular halogen bonding between coordinated 4-Ipa ligands.
Experimental Protocols
Disclaimer: These protocols are generalized and should be adapted based on the specific metal ion and desired product. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Discrete Metal Complex - [Cu(4-Ipa)₂(H₂O)₂]
This protocol describes a standard aqueous synthesis for a discrete copper(II) complex.
Materials:
-
This compound (4-Ipa)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Ligand Dissolution: In a 50 mL round-bottom flask, suspend this compound (0.50 g, 2.0 mmol) in 20 mL of deionized water. The ligand has limited water solubility.
-
Metal Salt Dissolution: In a separate beaker, dissolve Copper(II) sulfate pentahydrate (0.25 g, 1.0 mmol) in 10 mL of deionized water to form a clear blue solution.
-
Reaction: Add the copper sulfate solution dropwise to the stirring suspension of 4-Ipa at room temperature.
-
Causality Note: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligated complex. The reaction is typically rapid.
-
-
Precipitation: Upon addition, a light blue precipitate should form. Continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate sequentially with deionized water (2 x 10 mL) to remove any unreacted metal salts, followed by a small amount of cold ethanol (1 x 5 mL) to aid in drying.
-
Drying: Dry the resulting blue powder in a desiccator over silica gel or in a vacuum oven at 50°C overnight.
Protocol 2: Solvothermal Synthesis of a Coordination Polymer
This protocol is suitable for producing crystalline coordination polymers or Metal-Organic Frameworks (MOFs), which often require higher temperatures and non-aqueous solvents to form extended, ordered structures.[7][8]
Materials:
-
This compound (4-Ipa)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reagent Mixture: In a 20 mL glass scintillation vial, combine this compound (62.2 mg, 0.25 mmol), Zinc(II) nitrate hexahydrate (74.4 mg, 0.25 mmol), and 10 mL of DMF.
-
Causality Note: A 1:1 stoichiometry is often a starting point for coordination polymers. DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates crystal growth at elevated temperatures.
-
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Sealing: Tightly cap the vial. For higher temperatures (>120°C), a Teflon-lined stainless steel autoclave is required.
-
Heating: Place the vial in a programmable laboratory oven. Heat to 100°C over 2 hours, hold at 100°C for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Causality Note: Slow cooling is critical for the formation of high-quality single crystals suitable for X-ray diffraction. Rapid cooling often leads to amorphous powders or microcrystalline material.
-
-
Isolation: After cooling, colorless crystals should be visible. Carefully decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (2 x 5 mL) for 1 hour each time to remove residual reactants, then exchange the solvent with ethanol (2 x 5 mL).
-
Drying: Dry the crystals under a gentle stream of nitrogen or by leaving them open to the air for a short period. Avoid aggressive vacuum drying, which can cause the crystalline structure to collapse if solvent molecules are part of the lattice.
Characterization of 4-Ipa Complexes
Confirmation of complex formation and structural elucidation relies on a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise 3D structure.[9][10]
| Technique | Purpose | Key Observables for 4-Ipa Complexes |
| FT-IR Spectroscopy | Confirm coordination | Shift of the C=O stretching vibration (typically ~1700 cm⁻¹ for free acid) to a lower frequency (~1650-1600 cm⁻¹) upon coordination of the carboxylate. Changes in the pyridine ring vibrations. |
| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn²⁺, Cd²⁺) | Shifts in the aromatic proton signals of the pyridine ring upon coordination to the metal center. Disappearance of the acidic proton signal. |
| Elemental Analysis | Determine empirical formula | Provides the %C, %H, %N, which is compared to the calculated values for the proposed molecular formula to confirm purity and composition. |
| Single-Crystal X-ray Diffraction | Determine 3D structure | Unambiguously provides bond lengths, bond angles, coordination geometry, and solid-state packing, including any halogen bonds.[11][12] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determines decomposition temperature and can quantify the loss of coordinated or lattice solvent molecules. |
Applications and Future Directions
The unique properties of 4-Ipa complexes make them attractive for several advanced applications.
Functional Porous Materials (MOFs)
The rigidity and defined length of 4-Ipa, combined with its ability to form directed halogen bonds, make it an excellent candidate for building robust and porous Metal-Organic Frameworks.[13] These materials are being investigated for applications in gas storage, separation, and heterogeneous catalysis.
Catalysis
Coordination polymers derived from picolinic acids have demonstrated catalytic activity, for instance, in click chemistry to generate triazoles.[14] The electron-withdrawing nature of the iodine in 4-Ipa can modulate the Lewis acidity of the metal center, potentially tuning its catalytic performance.
Platform for Advanced Materials via Post-Synthetic Modification
Perhaps the most powerful application is using the C-I bond as a reactive site for PSM. A pre-formed complex or MOF containing the 4-Ipa ligand can be subjected to cross-coupling reactions to introduce new functional groups, effectively "decorating" the material with desired properties.
Caption: Workflow for post-synthetic modification (PSM) of a 4-Ipa complex using a Sonogashira coupling reaction.
Medicinal Inorganic Chemistry
Metal complexes are increasingly recognized for their therapeutic potential.[15][16] Picolinate complexes of metals like copper and manganese have been explored for their insulin-mimetic and antidiabetic properties.[17] The introduction of iodine increases the lipophilicity of the complex, which could potentially enhance cell membrane permeability and bioavailability—an area ripe for future investigation.
References
- 1. sjctni.edu [sjctni.edu]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Influence of ligand substituent on structural assembly and coordination geometry - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scalable Synthesis of 4-Iodopicolinic Acid Derivatives
Foreword: The Strategic Importance of 4-Iodopicolinic Acid
In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous functional molecules.[1][2] Among its many derivatives, 4-halopicolinic acids serve as exceptionally versatile building blocks, enabling the construction of complex molecular architectures through various cross-coupling reactions. Specifically, this compound stands out due to the high reactivity of the carbon-iodine bond, which makes it a preferred substrate for reactions like Sonogashira, Suzuki, and Buchwald-Hartwig couplings. These reactions are fundamental to drug discovery, allowing for the systematic exploration of chemical space around the picolinic acid core.[3]
The utility of halogenated picolinic acids is evident in their role as key intermediates for advanced pharmaceutical agents. For example, 4-chloropicolinic acid is a critical reactant in the synthesis of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.[4][5] The corresponding iodo-derivative offers an even more reactive handle for derivatization, making its efficient and scalable synthesis a topic of significant interest for process chemists and drug development teams.
This guide provides a detailed, field-proven methodology for the large-scale preparation of this compound, moving beyond theoretical procedures to offer practical, scalable protocols. We will dissect the causality behind experimental choices, address common pitfalls, and present a self-validating system for reliable production.
Part 1: Foundational Synthesis — A Scalable Two-Step Route to this compound
The direct iodination of the picolinic acid ring at the 4-position is challenging due to regioselectivity issues. Therefore, a robust and scalable synthesis relies on a two-step approach starting from the readily available picolinic acid: (1) chlorination and esterification, followed by (2) halogen exchange and hydrolysis.
Logical Workflow: From Picolinic Acid to Key Intermediate
The overall strategy is to first install a less reactive halogen (chlorine) at the 4-position, which can then be efficiently displaced by iodine. This multi-step process provides superior control and yields compared to direct iodination attempts.
Caption: Synthetic workflow for this compound production.
The Critical Role of Catalysis in Chlorination
The initial step involves reacting picolinic acid with thionyl chloride. Older methods required prolonged refluxing (up to 4 days) with a large excess of sulfur dioxide, a process that is problematic for scale-up due to slow decomposition of the reagent and massive gas evolution.[6]
Expertise & Experience: Our key insight is the dramatic catalytic effect of dimethylformamide (DMF) on this reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a much more potent chlorinating agent. This catalysis accelerates the reaction immensely, allowing it to complete within 24 hours at a moderate temperature of 72°C.[6] This transformation is not merely a convenience; it is the enabling factor for a scalable and safe process.
Halogen Exchange: Driving the Reaction to Completion
The intermediate, methyl 4-chloropicolinate, is then converted directly to this compound. This is achieved by heating with aqueous hydroiodic acid (HI).[6] This single step accomplishes two crucial transformations:
-
Saponification: The methyl ester is hydrolyzed to the carboxylic acid.
-
Finkelstein-type Reaction: The chloro-substituent is replaced by an iodo-substituent.
Trustworthiness: A common failure point in this step is the oxidation of HI to molecular iodine (I₂), which appears as a purple or brown contaminant and reduces the yield of the desired product. To prevent this, a reducing agent is essential. While red phosphorus has been used, phosphonic acid (H₃PO₂) is a superior choice as it avoids the formation of solid byproducts and simplifies the work-up.[3][6]
Part 2: Detailed Experimental Protocols
Safety First: These protocols involve corrosive and hazardous materials. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Scalable Preparation of this compound (hemi-hydroiodide salt)
This protocol is adapted from an improved large-scale preparation and is designed for reliability and high yield.[6]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Toluene
-
Methanol (MeOH)
-
Acetone
-
Hydroiodic acid (HI, 57% in water)
-
Hypophosphorous acid (H₃PO₂, 50% in water)
-
Sodium hydroxide (NaOH)
Step 1: Synthesis of Methyl 4-chloropicolinate Hydrochloride (2)
-
To a stirred solution of thionyl chloride (e.g., 1.5 L), add DMF (e.g., 0.16 eq) cautiously at room temperature.
-
Add picolinic acid (1) in portions to the solution. The temperature will rise; maintain it at 40-45°C during the addition.
-
Slowly heat the reaction mixture to 72°C and maintain for 24 hours. Monitor the reaction by GC analysis of quenched aliquots.
-
After completion, cool the mixture and remove excess SOCl₂ by distillation, co-distilling with toluene.
-
Crucial Step (Inverse Addition): Prepare a solution of methanol in toluene. Slowly add the crude acid chloride intermediate from the previous step to the methanol/toluene solution, maintaining the temperature below 40°C. This inverse addition is critical for ensuring good product quality and avoiding crystallization issues.[6]
-
Cool the resulting slurry and filter the solid product. Wash the cake with cold toluene.
-
Purify the crude product by recrystallization from acetone to yield pure methyl 4-chloropicolinate hydrochloride (2).
Step 2: Synthesis of this compound (3)
-
Charge a reaction vessel with aqueous hydroiodic acid (57%) and hypophosphorous acid (a small amount, e.g., 1-2% v/v, acts as a stabilizer).
-
Add the methyl 4-chloropicolinate hydrochloride (2) to the acid mixture.
-
Heat the mixture to 110°C and maintain for 6 hours. The reaction should become a clear solution.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Yield Optimization: Partially neutralize the mixture with a concentrated NaOH solution to a pH of approximately 2-3. This step is essential for maximizing the yield of the precipitated product.[6]
-
Filter the resulting solid, wash thoroughly with cold water, and then with acetone.
-
Dry the product under vacuum. The final product is typically isolated as a hemi-hydroiodide hydrate salt.
Data Summary: Scalable Synthesis Parameters
| Parameter | Step 1: Chlorination/Esterification | Step 2: Iodination/Hydrolysis |
| Starting Material | Picolinic Acid | Methyl 4-chloropicolinate HCl |
| Key Reagents | SOCl₂, Methanol | Hydroiodic Acid (57%) |
| Catalyst/Additive | DMF | Hypophosphorous Acid (H₃PO₂) |
| Temperature | 72°C | 110°C |
| Typical Yield | ~55% (after recrystallization)[6] | ~71%[6] |
| Product Form | Hydrochloride salt | Hemi-hydroiodide, hydrate salt |
Part 3: Synthesis of Functional Derivatives
With scalable access to this compound, a wide array of derivatives can be synthesized. The iodo-group is a perfect handle for palladium-catalyzed cross-coupling reactions.
Protocol 2: Synthesis of Methyl 4-Iodopicolinate
For many coupling reactions, the ester form of the acid is preferred.
Materials:
-
This compound (3)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure: [3]
-
Suspend this compound (1 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the suspension.
-
Reflux the mixture for 24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-iodopicolinate.
Logical Relationship of Key Intermediates
Caption: Interconversion and derivatization pathways.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Iodopicolinic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using 4-iodopicolinic acid as a substrate. As a heteroaromatic carboxylic acid, this compound presents a unique set of challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and offering actionable solutions.
Question 1: My reaction has a low yield, and I observe significant amounts of starting material. What are the likely causes?
Answer:
Incomplete conversion is a common problem and can often be traced back to several key factors related to the catalyst's activity and the reaction environment.
-
Catalyst Inactivation: The palladium catalyst is the heart of the Suzuki reaction. Its deactivation is a primary cause of low yields.[1][2] The pyridine nitrogen in this compound can coordinate to the palladium center, potentially inhibiting its catalytic activity.[3][4] Additionally, exposure to oxygen can lead to the formation of palladium black, an inactive form of the catalyst.[1][2]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[1][5]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or P(t-Bu)₃ can shield the palladium center, preventing inhibitory coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[1][6][7][8][9]
-
Pre-catalyst Choice: Consider using a more stable palladium pre-catalyst that is less sensitive to air and moisture.[10]
-
-
-
Ineffective Base or Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle.[11][12] Its effectiveness is highly dependent on its solubility in the chosen solvent. For a substrate like this compound, which has both acidic (carboxylic acid) and basic (pyridine) functionalities, the choice of base is particularly critical.
-
Solution:
-
Base Screening: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] Inorganic bases are commonly used for nitrogen-containing heterocyclic substrates.[10]
-
Solvent Mixtures: Employing a biphasic solvent system, such as 1,4-dioxane/water or THF/water, can improve the solubility of the inorganic base and facilitate the reaction.[1][11] The water component is often essential for the base to effectively participate in the reaction.[13]
-
-
-
Low Reaction Temperature: While aryl iodides are generally more reactive than bromides or chlorides, some Suzuki couplings require elevated temperatures to overcome activation barriers.[10][14][15]
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments to 100-120 °C, while monitoring for potential decomposition.[10]
-
Question 2: My starting material is fully consumed, but the yield of the desired product is still low. What side reactions should I consider?
Answer:
When the starting material is consumed but the desired product yield is low, it's crucial to investigate potential side reactions that are consuming your substrate or intermediate products.
-
Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen atom.[1] This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst that favors this pathway.
-
Solution:
-
Milder Conditions: Try using a milder base or lowering the reaction temperature.
-
Catalyst System Optimization: Employ a more efficient catalyst system (palladium source and ligand) that promotes the cross-coupling pathway over dehalogenation.[1]
-
-
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the this compound.[1][3] The presence of oxygen can particularly promote the homocoupling of boronic acids.[1][3]
-
Solution:
-
Strictly Anaerobic Conditions: Rigorous degassing and maintaining an inert atmosphere are the most effective ways to minimize homocoupling.[1]
-
Catalyst Choice: Using a direct Pd(0) source, like Pd(PPh₃)₄, or a pre-catalyst that efficiently generates the active Pd(0) species can also reduce this side reaction.[1]
-
-
-
Decarboxylation: Picolinic acids can undergo decarboxylation, especially at elevated temperatures.[16][17] This would lead to the formation of 4-iodopyridine, which could then participate in the Suzuki coupling, leading to a different product than desired, or other decomposition pathways.
-
Solution:
-
Temperature Control: Avoid excessively high reaction temperatures. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
Base Selection: The choice of base can influence the stability of the carboxylate group. It may be beneficial to screen bases to find one that minimizes this side reaction.
-
-
Question 3: I am observing poor solubility of my this compound in common organic solvents. How can I address this?
Answer:
The zwitterionic nature of this compound can lead to poor solubility in many common organic solvents used for Suzuki couplings, which can hinder the reaction rate and overall yield.[3]
-
Solution:
-
Co-solvent Systems: The use of a co-solvent system is often effective. A mixture of a polar aprotic solvent like 1,4-dioxane, THF, or DMF with water can significantly improve solubility.[11][13]
-
In-situ Salt Formation: The addition of the base will convert the carboxylic acid to its corresponding carboxylate salt. The choice of base and its counter-ion can influence the solubility of this salt. For instance, cesium carbonate (Cs₂CO₃) often provides more soluble salts than potassium or sodium carbonates.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to shuttle the reactants between the aqueous and organic phases, although this is less common in modern Suzuki protocols with well-chosen solvent systems.
-
Frequently Asked Questions (FAQs)
What is the optimal catalyst system for the Suzuki coupling of this compound?
There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid being used. However, a good starting point is a palladium(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for challenging substrates, including heteroaromatics.[6][7][8][9] Alternatively, a Pd(0) source like Pd(PPh₃)₄ can also be effective, particularly for minimizing homocoupling side reactions.[1]
How does the carboxylic acid group affect the reaction?
The carboxylic acid group has two main effects:
-
Acidity: It will react with the base to form a carboxylate salt. This is generally not problematic for the reaction, but it does mean that at least one extra equivalent of base is required to account for this acid-base reaction, in addition to the amount needed for the catalytic cycle.
-
Coordinating Group: The carboxylate group can potentially coordinate to the palladium center. However, this is generally considered less of an issue than the coordination of the pyridine nitrogen.
Can I protect the carboxylic acid group?
Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common strategy to improve solubility in organic solvents and potentially avoid any complications from the free acid. However, this adds extra steps to your synthesis (protection and deprotection). For many applications, optimizing the reaction conditions to work with the free acid is more efficient. If you do choose to protect the acid, be aware that some basic conditions used in the Suzuki coupling could potentially hydrolyze the ester.[13] Using a milder base like KF might prevent this.[13]
What is the recommended stoichiometry of reagents?
A typical starting point for optimization is:
-
This compound: 1.0 equivalent
-
Boronic acid: 1.1 - 1.5 equivalents
-
Palladium catalyst: 1-5 mol%
-
Base: 2.0 - 3.0 equivalents
It is often beneficial to use a slight excess of the boronic acid to ensure complete consumption of the more valuable iodo-picolinic acid. The amount of base should be sufficient to neutralize the picolinic acid and facilitate the catalytic cycle.
Visualizing the Process
Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.
Caption: Figure 2: A workflow for troubleshooting low yields.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvents (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4.4 mol% SPhos) under an inert atmosphere. Add this mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and adjust the pH to ~2-3 with 1M HCl. This will protonate the product and any unreacted picolinic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. wwjmrd.com [wwjmrd.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI) | Semantic Scholar [semanticscholar.org]
Technical Support Center: 4-Iodopicolinic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodopicolinic acid in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges presented by this substrate. This compound, while a valuable building block, possesses both a coordinating pyridine nitrogen and a labile carboxylic acid group, which can lead to a range of side reactions and purification difficulties. This resource will equip you with the knowledge to anticipate, diagnose, and resolve these common issues.
Core Challenges with this compound
Before diving into specific cross-coupling reactions, it's crucial to understand the two primary intrinsic properties of this compound that are the source of most experimental difficulties:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have diminished reactivity, ultimately slowing down or completely stalling your reaction. The use of bulky, electron-rich phosphine ligands is often necessary to mitigate this inhibition.[1]
-
Decarboxylation of the Carboxylic Acid Group: Picolinic acids are susceptible to decarboxylation, especially at elevated temperatures and in the presence of certain bases. This leads to the formation of 4-iodopyridine as a significant byproduct, which can then undergo cross-coupling itself, resulting in a mixture of desired and undesired products.
Troubleshooting Guide: Common Cross-Coupling Reactions
This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product, with starting material remaining.
-
Potential Cause 1: Catalyst Inhibition. The pyridine nitrogen of this compound is likely coordinating to the palladium catalyst, preventing efficient catalytic turnover. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.
-
Potential Cause 2: Ineffective Base. The choice of base is critical for activating the boronic acid without promoting side reactions.
-
Solution: A weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄ is often a good starting point.[3] Avoid strong alkoxide bases if you are observing significant decomposition of your starting material.
-
Problem: Significant formation of a byproduct that is the coupled product of 4-iodopyridine (decarboxylated starting material).
-
Potential Cause: Thermally Induced Decarboxylation. High reaction temperatures are likely causing the this compound to lose CO₂, forming 4-iodopyridine, which then participates in the Suzuki coupling.
-
Solution 1: Lower the Reaction Temperature. If possible, screen for catalyst/ligand systems that are active at lower temperatures.
-
Solution 2: Protect the Carboxylic Acid. Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. The ester is significantly more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid post-coupling.
-
Problem: Formation of homocoupled biaryl product from the boronic acid.
-
Potential Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.[4][5]
-
Solution: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction time. This can be achieved by sparging the solvent with an inert gas or by using freeze-pump-thaw cycles.[4]
-
Sonogashira Coupling
Problem: Low yield and formation of a black precipitate (palladium black).
-
Potential Cause 1: Catalyst Decomposition. The combination of the coordinating pyridine nitrogen and the reaction conditions may be leading to the decomposition of the active Pd(0) catalyst into palladium black. Some anecdotal evidence suggests that THF as a solvent may promote this.[6]
-
Solution: Switch to a different solvent such as DMF or toluene. Ensure rigorous degassing of all solvents and reagents. Consider using a more stable palladium precatalyst.
-
-
Potential Cause 2: Inactive Copper Co-catalyst. Copper(I) iodide is sensitive to oxidation.
-
Solution: Use a fresh, high-quality source of CuI. It should be a white or off-white powder; if it is green or brown, it has likely oxidized.
-
Problem: Significant formation of the Glaser homocoupling product (diyne).
-
Potential Cause: Presence of Oxygen. Similar to Suzuki homocoupling, oxygen promotes the oxidative coupling of terminal alkynes in the presence of a copper catalyst.[7]
-
Solution: Rigorous exclusion of air from the reaction is critical. Degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Problem: Reaction stalls or is very sluggish.
-
Potential Cause: Inappropriate Base. An amine base is required to deprotonate the terminal alkyne.[7] If the base is not strong enough or is sterically hindered, the reaction will be slow.
-
Solution: Triethylamine or diisopropylamine are commonly used. Ensure the base is dry and used in excess.
-
Heck Coupling
Problem: Decarboxylation is the major reaction pathway observed.
-
Potential Cause: High Reaction Temperatures. The Heck reaction often requires elevated temperatures, which can favor the decarboxylation of this compound.
-
Solution 1: Carboxylic Acid Protection. Esterification of the carboxylic acid is the most reliable way to prevent decarboxylation under Heck conditions.
-
Solution 2: Use of N-oxide. Protecting the pyridine nitrogen as an N-oxide can sometimes alter the electronic properties of the ring and potentially lower the required reaction temperature, although this also introduces an additional deoxygenation step at the end.[8]
-
Problem: Low yields and poor regioselectivity with unsymmetrical alkenes.
-
Potential Cause: Ligand Choice. The ligand plays a crucial role in controlling the regioselectivity and efficiency of the Heck reaction.
-
Solution: For electron-deficient aryl iodides like this compound, phosphine ligands are often necessary. A screening of common phosphine ligands (e.g., PPh₃, P(o-tol)₃) may be required to find the optimal conditions for your specific alkene.
-
Buchwald-Hartwig Amination
Problem: The reaction does not proceed, and only starting materials are recovered.
-
Potential Cause: Severe Catalyst Inhibition. Both the pyridine nitrogen and the amine coupling partner can coordinate to the palladium center, leading to strong catalyst inhibition.
Problem: Formation of hydrodehalogenated byproduct (picolinic acid).
-
Potential Cause: β-Hydride Elimination. An unproductive side reaction can occur where a β-hydride elimination from the palladium-amido intermediate leads to the formation of an imine and a palladium-hydride species, which then reduces the aryl halide.
-
Solution: The choice of ligand is critical to suppress β-hydride elimination. Bulky ligands that favor reductive elimination over β-hydride elimination are preferred.
-
Preventative Measures and Strategic Planning
Proactive measures can often prevent the side reactions detailed above. Consider these strategies during the planning phase of your synthesis.
Protecting Group Strategies
Given the dual reactivity of this compound, a protecting group strategy is often the most robust approach to ensure a clean and high-yielding cross-coupling reaction.
-
Esterification of the Carboxylic Acid:
-
Why: This is the most effective way to prevent decarboxylation. The resulting ester is much more stable to the thermal conditions of many cross-coupling reactions.
-
How: Simple Fischer esterification using methanol or ethanol with a catalytic amount of strong acid (e.g., H₂SO₄) is a common method.
-
Deprotection: The ester can be readily hydrolyzed back to the carboxylic acid after the cross-coupling reaction, typically using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.
-
-
N-Oxide Formation of the Pyridine Nitrogen:
-
Why: Converting the pyridine to its N-oxide withdraws electron density from the ring and prevents the nitrogen lone pair from coordinating to the palladium catalyst.[8] This can significantly improve reaction rates and yields.
-
How: Oxidation can be achieved using reagents like m-CPBA or H₂O₂ in acetic acid.[8]
-
Deprotection: The N-oxide can be deoxygenated back to the pyridine using reagents such as PCl₃ or PPh₃.
-
The choice of protecting group will depend on the specific cross-coupling reaction and the overall synthetic route. In some cases, protecting both functionalities may be necessary.
Frequently Asked Questions (FAQs)
Q1: Can I perform the cross-coupling reaction on this compound without any protecting groups?
A1: It is possible, but it is challenging and highly dependent on the specific reaction conditions. For Suzuki couplings, careful selection of a low-temperature catalyst system and a mild base might provide moderate yields. However, for reactions that typically require higher temperatures, such as the Heck or Sonogashira coupling, decarboxylation is a major concern. For Buchwald-Hartwig aminations, catalyst inhibition by the pyridine nitrogen is often severe. A protecting group strategy is generally recommended for higher yields and cleaner reactions.
Q2: My purification is very difficult due to the high polarity of my product. Any suggestions?
A2: The carboxylic acid and pyridine moieties make the product quite polar. If you have protected the carboxylic acid as an ester, the product will be significantly less polar and easier to purify via standard column chromatography. After purification, you can then deprotect the ester. If you are working with the free acid, reverse-phase chromatography may be a more suitable purification method.
Q3: What is the general order of reactivity for the halide in picolinic acids for cross-coupling?
A3: The reactivity generally follows the trend I > Br > Cl.[7] this compound is the most reactive of the halopicolinic acids, making it a good substrate for oxidative addition to the palladium catalyst.
Q4: I am observing the formation of palladium black. Is my reaction salvageable?
A4: The formation of palladium black indicates that the active Pd(0) catalyst has precipitated out of solution and is no longer participating in the catalytic cycle.[7] This is often irreversible. It is better to focus on optimizing the reaction conditions (e.g., solvent, ligand, temperature, purity of reagents) to prevent its formation in subsequent attempts.
Summary Tables
Table 1: Recommended Ligands for Cross-Coupling of this compound Derivatives
| Cross-Coupling Reaction | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Overcomes catalyst inhibition by pyridine nitrogen.[1][2] |
| Sonogashira | Phosphines | PPh₃, P(t-Bu)₃ | Standard ligands are often sufficient, but optimization may be needed. |
| Heck | Phosphines | PPh₃, P(o-tol)₃ | Ligand choice is critical for regioselectivity. |
| Buchwald-Hartwig | Bulky Biarylphosphines | RuPhos, BrettPhos | Essential for preventing catalyst inhibition by both pyridine and amine.[2] |
Table 2: Troubleshooting Summary for Key Side Reactions
| Side Reaction | Likely Cause(s) | Recommended Solution(s) |
| Decarboxylation | High temperature, strong base | Protect carboxylic acid as an ester; use milder conditions. |
| Catalyst Inhibition | Pyridine nitrogen coordination | Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos). |
| Homocoupling | Presence of oxygen | Thoroughly degas all reagents and solvents; maintain an inert atmosphere.[4][5] |
| Dehalogenation | β-Hydride elimination (Buchwald-Hartwig) | Use bulky ligands that favor reductive elimination. |
| Palladium Black Formation | Catalyst decomposition | Use high-purity reagents/solvents; optimize solvent and temperature.[6][7] |
Visualizing the Challenges
Diagram 1: Key Side Reaction Pathways
Caption: Competing pathways in the cross-coupling of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 4-Iodopicolinic Acid Reaction Products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Iodopicolinic acid. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address specific issues and provide a clear rationale for experimental choices, ensuring scientific integrity and reproducibility.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and natural products.[1] Its synthesis, often involving the halogenation of picolinic acid derivatives, can result in a mixture of products and impurities that complicate downstream applications.[1][2] Effective purification is therefore a critical step to ensure the desired product quality and reaction efficiency. This guide will walk you through common purification hurdles and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound synthesis?
A1: The impurity profile largely depends on the synthetic route. A common method involves the chlorination of picolinic acid with thionyl chloride, followed by a halogen exchange reaction.[1]
Common Impurities:
| Impurity | Origin | Potential Impact |
| Unreacted Starting Material (e.g., Methyl 4-chloropicolinate) | Incomplete halogen exchange reaction. | Can lead to byproducts in subsequent steps. |
| 2,4-Dichlorinated Derivatives | Over-chlorination of the picolinic acid starting material.[1] | Difficult to separate due to similar polarity. |
| Residual HI or I₂ | Excess reagents from the iodination step. | Can cause discoloration and potential side reactions. |
| Picolinic Acid | Incomplete initial chlorination. | Can be challenging to remove due to similar acidic properties. |
Understanding your specific synthetic pathway is the first step in predicting and identifying potential impurities.
Q2: My crude this compound is a dark, oily solid. How can I improve its appearance and purity?
A2: A dark, oily appearance often indicates the presence of residual iodine (I₂) and other colored impurities. A multi-step approach involving a chemical wash followed by recrystallization is highly effective.
Troubleshooting Workflow for Discolored Crude Product:
Caption: Workflow for purifying discolored crude this compound.
Experimental Protocol: Decolorization and Initial Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM).
-
Reductive Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium thiosulfate. Continue washing until the organic layer is no longer colored. This step chemically reduces colored iodine (I₂) to colorless iodide (I⁻).
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid should be significantly lighter in color and ready for further purification by recrystallization.
Q3: I'm struggling to find a good recrystallization solvent for this compound. What do you recommend?
A3: Selecting the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
Solvent Selection Guide for this compound:
| Solvent System | Rationale & Observations |
| Methanol/Water | This compound is often recrystallized from a mixture of methanol and water.[1] The compound is soluble in hot methanol, and the slow addition of water (an anti-solvent) at elevated temperatures, followed by cooling, induces crystallization. |
| Ethanol/Water | Similar to methanol/water, this protic solvent system can be effective. This compound has lower solubility in ethanol compared to water at room temperature.[4] |
| Glacial Acetic Acid | Can be used for recrystallization, especially for removing acid-insoluble impurities.[5] |
| Acetonitrile | This compound has low solubility in acetonitrile at room temperature, making it a potential candidate for recrystallization.[4] |
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., methanol) to your crude this compound to dissolve it completely.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[7]
-
Drying: Dry the crystals under vacuum.
Q4: My recrystallization yield is very low. What can I do to improve it?
A4: Low yield during recrystallization can be attributed to several factors. A systematic approach to troubleshooting is necessary.
Troubleshooting Low Recrystallization Yield:
Caption: Decision tree for troubleshooting low recrystallization yield.
Key Considerations for Yield Improvement:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling.[6]
-
Slow Cooling: Rapid cooling can cause the product to precipitate as an amorphous solid, trapping impurities. Slow cooling allows for the formation of a more ordered, pure crystal lattice.[3]
-
Mother Liquor: The filtrate after collecting the crystals (the mother liquor) still contains dissolved product. Concentrating the mother liquor and cooling again can often yield a second crop of crystals, though they may be less pure than the first.
Q5: Recrystallization isn't giving me the desired purity. When should I consider column chromatography?
A5: Column chromatography is a powerful purification technique when dealing with impurities that have similar solubility profiles to your target compound.[8] It is particularly useful for separating regioisomers or compounds with very similar polarities.
When to Choose Column Chromatography:
-
Persistent Impurities: When recrystallization fails to remove certain impurities, as determined by analytical techniques like HPLC or NMR.
-
Complex Mixtures: If your reaction produces multiple byproducts with similar properties.
-
Small-Scale Purification: For purifying small quantities of material where recrystallization losses may be significant.
General Guidance for Chromatographic Purification of Pyridine Derivatives:
-
Stationary Phase: A standard silica gel is often a good starting point. For more basic pyridine derivatives that may interact strongly with acidic silanol groups, leading to peak tailing, consider using deactivated silica or alumina.[8]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically effective. The addition of a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to improve peak shape for basic compounds.[8]
Q6: How can I assess the purity of my final this compound product?
A6: A combination of analytical techniques should be used to confirm the purity and identity of your final product.
Recommended Analytical Methods:
| Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Provides structural information and can be used for quantitative purity assessment (qNMR) against a known internal standard.[9] |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method for detecting and quantifying impurities.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product.[2] |
| Melting Point Analysis | A sharp melting point range close to the literature value (164-166 °C) is a good indicator of high purity.[11] Impurities will typically broaden and depress the melting point range.[3] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9 [amp.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Iodopicolinic Acid Substitutions
Welcome to the technical support center for optimizing substitutions on 4-iodopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the electron-deficient pyridine ring of this compound. However, success is highly dependent on carefully optimized conditions. The reactivity of halopyridines in SNAr reactions generally follows the order 4-halo > 2-halo > 3-halo.[1]
FAQ 1: My SNAr reaction with an amine/alkoxide nucleophile is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in SNAr reactions with this compound can stem from several factors, primarily related to the reactivity of the nucleophile, the stability of the substrate, and the reaction conditions.
A. Insufficient Nucleophilicity:
-
The Problem: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring effectively.[2] Neutral amines and alcohols are often poor nucleophiles in this context.
-
The Solution: Base-Mediated Activation. The addition of a suitable base is crucial. For amine nucleophiles, a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) can deprotonate the amine in situ, generating a more potent anionic nucleophile. For alcohol nucleophiles, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to form the corresponding alkoxide.[3][4] The choice of base is critical to avoid competing reactions.[5]
B. Inappropriate Solvent Choice:
-
The Problem: The solvent plays a critical role in SNAr reactions. Protic solvents (e.g., alcohols, water) can solvate and deactivate the anionic nucleophile through hydrogen bonding.
-
The Solution: Employ Polar Aprotic Solvents. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are highly recommended.[2][3][6] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.
C. Potential for Decarboxylation:
-
The Problem: Picolinic acids are susceptible to decarboxylation upon heating, especially under basic conditions.[7][8][9] This side reaction consumes the starting material and reduces the yield of the desired product. The rate of decarboxylation is influenced by pH and temperature.[9][10]
-
The Solution: Temperature Control. Monitor the reaction temperature carefully. If you suspect decarboxylation (e.g., by observing gas evolution or identifying the 4-iodopyridine byproduct), try running the reaction at a lower temperature for a longer duration.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a dry, polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed, e.g., to 60-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography, recrystallization, or other appropriate methods.
Visualization: Troubleshooting Workflow for Low SNAr Conversion
Caption: Decision tree for troubleshooting low conversion in SNAr reactions.
Section 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
For a broader range of nucleophiles, particularly for the formation of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling are indispensable.
FAQ 2: My Buchwald-Hartwig amination of this compound is giving a complex mixture of byproducts. What's going on?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[5][11] However, the presence of the picolinic acid moiety introduces specific challenges that can lead to byproducts.
A. Catalyst Inhibition/Deactivation:
-
The Problem: The carboxylic acid and the pyridine nitrogen can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[12] This is a common issue when working with substrates bearing multiple potential coordination sites.
-
The Solution: Ligand Selection is Key. The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction.[13] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting the desired reductive elimination step and preventing catalyst deactivation.[13][14] It may be necessary to screen several ligands to find the optimal one for your specific substrate combination.
B. Competing Decarboxylation:
-
The Problem: As with SNAr, the basic conditions and elevated temperatures often required for Buchwald-Hartwig amination can promote decarboxylation of the starting material.[7][9]
-
The Solution: Milder Bases and Lower Temperatures. While strong bases like NaOtBu or LHMDS are common, weaker bases such as K₃PO₄ or Cs₂CO₃ can sometimes be sufficient and may reduce the extent of decarboxylation.[5] Experiment with lowering the reaction temperature, although this may require longer reaction times.
C. Side Reactions of the Carboxylic Acid:
-
The Problem: The carboxylic acid can potentially undergo side reactions, such as amide formation if a primary or secondary amine is used as the nucleophile, although this is generally less favorable than the cross-coupling reaction.
-
The Solution: In Situ Protection or Esterification. If side reactions involving the carboxylic acid are suspected, one strategy is to convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Commonly used and effective Pd(0) or Pd(II) sources.[5] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that promote efficient coupling.[13] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that can minimize decarboxylation. |
| Solvent | Toluene or Dioxane | Common solvents for Buchwald-Hartwig reactions.[5] |
| Temperature | 80-110 °C | A typical temperature range for these couplings. |
FAQ 3: I am attempting a Suzuki coupling with a boronic acid, but I'm observing significant amounts of a phenylated impurity. What is the source of this, and how can I prevent it?
Answer:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[15][16] The observation of a phenylated impurity, particularly when using phosphine ligands, is a known issue.
A. Phenyl Group Transfer from Phosphine Ligands:
-
The Problem: In some cases, a phenyl group from the phosphine ligand (e.g., triphenylphosphine) can be transferred to the palladium center and subsequently couple with the this compound, leading to the formation of 4-phenylpicolinic acid as a byproduct. This has been a noted challenge in Suzuki-Miyaura couplings involving pyridine derivatives.[17][18]
-
The Solution: Judicious Ligand Choice.
-
Use tri(o-tolyl)phosphine or other bulky alkylphosphines: These ligands are less prone to P-C bond cleavage and subsequent aryl group transfer.
-
Employ "ligandless" conditions or specialized ligands: For some highly reactive substrates, it may be possible to run the reaction with a palladium source like Pd(PPh₃)₄ where the ligand dissociation is part of the catalytic cycle, or with ligands specifically designed to resist degradation.[16]
-
B. Homocoupling of the Boronic Acid:
-
The Problem: Under certain conditions, the boronic acid can undergo homocoupling to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
The Solution: Maintain an Inert Atmosphere. Ensure the reaction is performed under a strictly inert atmosphere (e.g., by thoroughly degassing the solvent and using a nitrogen or argon blanket) to minimize homocoupling.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: General Considerations and Safety
Working with Picolinic Acids:
-
Picolinic acid and its derivatives can be irritating to the eyes, respiratory system, and skin.[19][20] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the potential for hazardous reactions with strong oxidizing agents, bases, and reducing agents.[21]
Inert Atmosphere Techniques:
-
Many of the reagents and catalysts used in these reactions are sensitive to air and moisture. Proper inert atmosphere techniques (e.g., using Schlenk lines or glove boxes) are essential for reproducible results.
By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize your substitution reactions with this compound, paving the way for successful synthesis of your target molecules.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. benchchem.com [benchchem.com]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Hammick reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
4-Iodopicolinic acid stability and degradation issues
Technical Support Center: 4-Iodopicolinic Acid
Welcome to the technical support center for this compound (4-iodo-2-pyridinecarboxylic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation challenges associated with this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate common issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and basic stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintain the purity and stability of this compound. Based on supplier recommendations and the compound's chemical nature, the following conditions are mandatory:
-
Temperature: Store in a freezer at or below -20°C for long-term stability. While the product is generally stable at room temperature for short periods, prolonged exposure can accelerate degradation.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidative degradation.
-
Light: Protect from light at all times by using an amber or opaque container. The carbon-iodine bond is susceptible to photolytic cleavage.
-
Moisture: Keep the container tightly closed in a dry, well-ventilated place to prevent hydrolysis and moisture-induced degradation.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Minimizes thermal degradation pathways. |
| Light Exposure | Keep in Dark Place | Prevents photodegradation (cleavage of C-I bond). |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation. |
| Container | Tightly Sealed, Opaque | Prevents moisture ingress and light exposure. |
Q2: My this compound powder, which should be a white solid, has developed a tan or yellowish color. Is it degraded?
A2: Yes, a change in color from white/off-white to tan or yellow is a common visual indicator of degradation.[4] This discoloration often suggests the formation of impurities, potentially involving the release of iodine, which can impart color. If you observe a color change, it is highly recommended to re-analyze the material for purity before use.
Q3: Is this compound stable in common laboratory solvents?
A3: Stability in solution is highly dependent on the solvent, pH, and storage conditions.
-
General Solubility: Picolinic acid and its isomers are soluble in water and polar protic solvents like ethanol, and less soluble in aprotic solvents like acetonitrile.[5]
-
Solution Stability: Once dissolved, the compound is susceptible to the same degradation factors as the solid (light, heat). Solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in amber vials at -20°C or below for the shortest possible duration. Avoid solvents with reactive impurities (e.g., peroxides in aged ethers).
Q4: What are the primary safety precautions I should take when handling this compound?
A4: this compound is classified as an irritant and is harmful if swallowed or inhaled. Always adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Handling: Avoid dust formation during handling. Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[2] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific experimental problems, explaining the underlying chemical mechanisms and offering robust solutions.
Issue 1: My LC/MS analysis shows a significant peak corresponding to the mass of picolinic acid (deiodinated product), but my sample should be pure. What is happening?
This is a frequently encountered artifact in the analysis of iodinated aromatic compounds. The "degradation" may be occurring during the analysis itself, not in your sample vial.
Root Cause Analysis: In-Source Deiodination
The primary cause is often in-source deiodination within the electrospray ionization (ESI) source of the mass spectrometer. Specific mobile phase additives, particularly formic acid and ammonium formate , have been shown to induce this reaction.[7] The deiodination is thought to occur in the ESI capillary and is dependent on the capillary voltage. The reaction is significantly exothermic when formic acid is the proton source, facilitating the removal of the iodine atom and its replacement with a hydrogen atom.[7]
dot
Caption: Troubleshooting workflow for deiodination artifacts in LC/MS.
Experimental Solutions & Protocol
To eliminate this analytical artifact, modify your LC/MS method by replacing the problematic mobile phase additive.
Table: Impact of Mobile Phase Additives on Deiodination [7]
| Additive | Deiodination Risk | Recommendation |
| Formic Acid | High | Avoid for iodinated compounds. |
| Ammonium Formate | High | Avoid for iodinated compounds. |
| Acetic Acid | Low / None | Recommended Alternative |
| Trifluoroacetic Acid (TFA) | Low / None | Recommended Alternative |
| Ammonium Acetate | Low / None | Recommended Alternative |
Protocol: Artifact-Free LC/MS Analysis of this compound
-
Prepare Mobile Phase A: Deionized water with 0.1% Acetic Acid (v/v).
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Acetic Acid (v/v).
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient: Run a suitable gradient from ~5% to 95% Mobile Phase B over several minutes.
-
MS Source Parameters:
-
Operate the ESI source in both positive and negative ion modes to confirm.
-
Start with the lowest reasonable capillary voltage and incrementally increase only as needed for sensitivity to minimize in-source reactions.
-
-
Analysis: Inject your sample. The peak corresponding to picolinic acid should be significantly reduced or eliminated if in-source decay was the cause.
Issue 2: My stock solutions show decreasing purity over a few days, even when stored in the fridge.
This indicates that chemical degradation is occurring in the solution. The primary culprits are light, temperature, and pH.
Root Cause Analysis
-
Photodegradation: The C-I bond is relatively weak and susceptible to cleavage by UV light, including ambient laboratory light. This is a common degradation pathway for iodinated aromatic compounds.[8] Storing solutions in clear glass vials on a lab bench is a primary cause of this issue.
-
Thermal Degradation: While more stable at 4°C than room temperature, degradation is a kinetic process. Over days, even refrigerated samples can show some degradation, especially if the solution contains reactive species. Picolinic acid derivatives can undergo thermal decomposition, which may include decarboxylation.[9]
-
pH-Mediated Degradation: The stability of many organic molecules is pH-dependent.[10][11] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. The ionization state of the picolinic acid molecule changes with pH, which can alter its stability.[5]
dot
Caption: Key environmental factors leading to the degradation of this compound.
Preventative Best Practices
-
Prepare Fresh: The best practice is to prepare solutions fresh for each experiment.
-
Use Amber Vials: If solutions must be prepared in advance, always use amber glass vials or wrap clear vials completely in aluminum foil to block light.
-
Degas Solvents: For sensitive applications, use high-purity solvents that have been degassed to remove oxygen.
-
Control pH: If your experimental conditions are harsh, consider using a buffered solvent system to maintain a stable pH, ideally in the neutral to slightly acidic range.
-
Store Properly: Store all solutions, even for short-term use, at -20°C or below.
Part 3: References
-
de la Torre, R., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Fisher Scientific. (2025). Safety Data Sheet: this compound. Fisher Scientific. Available at: --INVALID-LINK--
-
Kowalczyk, B. (Date N/A). CALORIMETRIC AND THERMAL INVESTIGATION OF METAL DERIVATIVES OF 6-AMINOPICOLINIC ACID. AKJournals. Available at: --INVALID-LINK--
-
TCI Chemicals. (Date N/A). Safety Data Sheet: 2,6-Pyridinedicarboxylic Acid. TCI Chemicals. Available at: --INVALID-LINK--
-
Spectrum Chemical. (2018). Safety Data Sheet: Picolinic Acid. Spectrum Chemical. Available at: --INVALID-LINK--
-
AK Scientific, Inc. (Date N/A). Safety Data Sheet: 4-Chloropicolinic acid. AK Scientific, Inc. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (Date N/A). Product Page: this compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Various Authors. (2015). Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2024). Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination. PubMed. Available at: --INVALID-LINK--
-
HELIX Chromatography. (Date N/A). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: --INVALID-LINK--
-
Ferreira, O., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: --INVALID-LINK--
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Personal Blog. Available at: --INVALID-LINK--
-
Li, Y., et al. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. PubMed. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Picolinic acid. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Wikipedia. (Date N/A). Picolinic acid. Wikipedia. Available at: --INVALID-LINK--
-
Friedman, M. & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: --INVALID-LINK--
-
Pan, Y., et al. (2016). Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. ACS Publications. Available at: --INVALID-LINK--
-
Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available at: --INVALID-LINK--
-
CymitQuimica. (Date N/A). 2-Pyridinecarboxylic acid, 4-iodo-. CymitQuimica. Available at: --INVALID-LINK--
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Università del Piemonte Orientale Repository. Available at: --INVALID-LINK--
-
NIST. (Date N/A). 4-Pyridinecarboxylic acid. NIST WebBook. Available at: --INVALID-LINK--
-
Chem-Impex. (Date N/A). 4-Pyridinecarboxylic acid. Chem-Impex. Available at: --INVALID-LINK--
-
Zheng, C., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Available at: --INVALID-LINK--
-
Friedman, M. & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: --INVALID-LINK--
-
Zheng, C., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. ResearchGate. Available at: --INVALID-LINK--
-
Fukuda, T., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. Available at: --INVALID-LINK--
-
Cheméo. (Date N/A). Chemical Properties of 4-Pyridinecarboxylic acid. Cheméo. Available at: --INVALID-LINK--
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: --INVALID-LINK--
-
ChemicalBook. (2022). The degradation of 2-picolinic acid. ChemicalBook. Available at: --INVALID-LINK--
-
Amador, J. A. & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. Available at: --INVALID-LINK--
-
Wikipedia. (Date N/A). Dipicolinic acid. Wikipedia. Available at: --INVALID-LINK--
-
Muszalska, I., et al. (Date N/A). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. Available at: --INVALID-LINK--
-
Hovione. (Date N/A). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: --INVALID-LINK--
-
ChemScene. (Date N/A). 5-Iodopicolinic acid. ChemScene. Available at: --INVALID-LINK--
-
Pohntadavit, K., et al. (2024). pH values during long-term stability testing. ResearchGate. Available at: --INVALID-LINK--
-
Various Authors. (2025). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke. ResearchGate. Available at: --INVALID-LINK--
-
Dankó, B., et al. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. MDPI. Available at: --INVALID-LINK--
-
Various Authors. (Date N/A). Photodegradation ratio of acid violet 43 and p-nitrophenol. ResearchGate. Available at: --INVALID-LINK--
-
Piesik, D., et al. (2011). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. NIH. Available at: --INVALID-LINK--
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Iodopicolinic Acid
Welcome to the technical support center for 4-Iodopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered when using this compound in various chemical reactions. By understanding the underlying chemical principles and employing the strategies outlined below, you can significantly improve your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is it so poorly soluble?
A1: The poor solubility of this compound in many common organic solvents stems from a combination of its molecular structure and intermolecular forces.
This compound is a crystalline solid with a relatively rigid aromatic structure. Its key functional groups, a carboxylic acid and a pyridine nitrogen, can participate in strong intermolecular hydrogen bonding. This leads to a stable crystal lattice that requires a significant amount of energy to break down and dissolve.
Furthermore, the molecule possesses both a polar carboxylic acid group and a less polar iodopyridine ring. This dual nature can make it difficult to find a single solvent that effectively solvates both parts of the molecule. As a general trend for carboxylic acids, solubility in water decreases as the number of carbon atoms in the molecule increases, due to the increasing dominance of the nonpolar alkyl chain[1]. While this compound is a relatively small molecule, the bulky and hydrophobic iodine atom can further reduce its affinity for some polar solvents.
For its parent compound, picolinic acid, experimental data shows a high solubility in water but significantly lower solubility in common organic solvents like ethanol and acetonitrile[2][3]. It is reasonable to infer a similar trend for this compound.
Qualitative Solubility of Picolinic Acid (A Proxy for this compound)
| Solvent | Solubility | Reference |
| Water | Very Soluble | [2][3] |
| Ethanol | Sparingly Soluble | [2][3] |
| Acetonitrile | Poorly Soluble | [2][3] |
| Methanol | Poorly Soluble (Observed as a suspension) | [4] |
Q2: My reaction requires an organic solvent. What are my options for dissolving this compound?
A2: While challenging, there are several effective strategies to solubilize this compound in organic media. These include pH adjustment, the use of co-solvents, or derivatization.
Here are some troubleshooting approaches, starting with the simplest:
1. pH Adjustment: In-situ Salt Formation
-
The Principle: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. The solubility of such compounds is highly pH-dependent[5]. By adding a suitable base, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt will have significantly different solubility properties, often being more soluble in polar aprotic solvents like DMF or DMSO. Pyridine itself is basic in nature and reacts with acids to form salts.
-
Workflow for Solubility Enhancement via Basification:
Caption: Workflow for solubilizing this compound via in-situ salt formation.
-
Experimental Protocol:
-
Suspend this compound (1 equivalent) in your chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), dropwise (1.0 to 1.2 equivalents).
-
Stir the mixture at room temperature. The suspension should gradually dissolve as the carboxylate salt is formed.
-
Once a clear solution is obtained, you can proceed with the addition of other reagents for your reaction.
-
2. Co-solvent Systems
-
The Principle: Sometimes, a mixture of solvents can be more effective than a single solvent. A small amount of a highly polar solvent, like water or DMSO, can disrupt the crystal lattice of the solute and facilitate its dissolution in a less polar bulk solvent.
-
Considerations: The choice of co-solvent must be compatible with your reaction conditions. For example, water may not be suitable for reactions involving water-sensitive reagents.
3. Derivatization to a More Soluble Form
-
The Principle: If direct solubilization of the acid is not feasible, converting it to a more soluble derivative, such as an ester, can be a highly effective strategy. Methyl or ethyl esters are generally more soluble in a wider range of organic solvents than their corresponding carboxylic acids.
Q3: I need to perform a Sonogashira coupling with this compound. How can I get it into solution?
A3: A common and effective strategy for Sonogashira coupling is to first convert the this compound to its methyl ester, which exhibits better solubility in typical reaction solvents.
The literature provides a clear precedent for this approach[4]. The carboxylic acid is first esterified, and the resulting methyl 4-iodopicolinate is then used in the coupling reaction.
Workflow for Sonogashira Coupling of this compound via Esterification
Caption: A two-step strategy for Sonogashira coupling involving esterification of this compound.
Experimental Protocol: Esterification of this compound [4]
-
Suspend this compound (e.g., 5.02 g, 20.16 mmol) in freshly distilled methanol (110 cm³).
-
Carefully add concentrated sulfuric acid (4 cm³) as a catalyst.
-
Reflux the resulting mixture for 24 hours.
-
After cooling, evaporate the solvent.
-
Dissolve the residue in dichloromethane (DCM, 30 cm³).
-
Wash the DCM solution with water (2 x 10 cm³).
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the methyl 4-iodopicolinate.
The resulting methyl ester can then be used in standard Sonogashira coupling protocols, often with good solubility in solvents like ethanol or DMF[4].
Q4: Can I use this compound directly in an amide coupling reaction?
A4: Yes, it is possible to use this compound directly in amide coupling reactions, provided you choose the right solvent and activating agents. The key is often to form the soluble carboxylate salt in-situ.
The Principle: Amide coupling reactions typically involve the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents. By performing the reaction in a polar aprotic solvent and in the presence of a base, you can simultaneously deprotonate the carboxylic acid (improving its solubility) and facilitate the coupling reaction.
Recommended Solvents and Conditions:
-
Solvent: Anhydrous Dimethylformamide (DMF) is a good first choice. It is a polar aprotic solvent capable of dissolving a wide range of organic molecules and is a common solvent for amide coupling reactions.
-
Coupling Reagents: Standard coupling reagents such as HATU, HBTU, or EDC with an additive like HOBt can be used.
-
Base: A non-nucleophilic organic base like DIPEA is essential to both deprotonate the carboxylic acid and neutralize any acidic byproducts of the coupling reaction.
Experimental Protocol: General Procedure for Amide Coupling
-
Suspend this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) and stir until the acid dissolves.
-
Add the desired amine (1-1.2 equivalents).
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to remove the DMF and isolate the product.
References
Technical Support Center: Catalyst Selection for 4-Iodopicolinic Acid
Welcome to the technical support center for cross-coupling reactions involving 4-Iodopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the most common initial questions regarding catalyst and condition selection for this compound.
Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?
A: this compound possesses three key structural features that demand careful consideration during catalyst selection and reaction optimization:
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, slowing down or completely stalling the desired reaction.[1][2]
-
Carboxylic Acid Group: The acidic proton can interfere with basic reagents. More importantly, the carboxylate can act as a chelating group with the palladium center. While sometimes beneficial, this chelation can also alter the catalyst's reactivity in unpredictable ways.[3]
-
Propensity for Decarboxylation: Picolinic acids are known to undergo thermal decarboxylation.[4] While this is exploited in specific decarboxylative coupling reactions, it is a major competing side reaction in traditional cross-couplings (e.g., Suzuki, Buchwald-Hartwig), leading to undesired byproducts.[5][6]
Q2: I'm setting up a Suzuki-Miyaura coupling with this compound for the first time. What is a robust starting catalyst system?
A: For a challenging heteroaryl halide like this compound, a high-performance catalyst system is required to ensure the rate of cross-coupling outpaces potential side reactions. We strongly recommend starting with a modern dialkylbiaryl phosphine ligand, often referred to as "Buchwald ligands."[7][8] These ligands are designed to be bulky and electron-rich, which accelerates the key steps of the catalytic cycle and mitigates inhibition by the pyridine nitrogen.[2][9]
A reliable starting point is summarized in the table below.
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable sources of Pd(0) that are activated in situ. |
| Ligand | SPhos or XPhos | These bulky, electron-rich ligands promote fast oxidative addition and reductive elimination, minimizing side reactions and overcoming catalyst inhibition from the pyridine nitrogen.[8][9] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are effective. They are generally soluble enough in mixed aqueous/organic solvents to activate the boronic acid.[10][11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | The water is crucial for dissolving the base and facilitating the transmetalation step.[11][12] |
| Temperature | 80-100 °C | Start here and adjust based on reaction progress. Highly active catalysts may allow for lower temperatures, reducing the risk of decarboxylation. |
Q3: Can I use other coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig amination with this compound?
A: Yes, these transformations are certainly possible, but each requires a tailored catalyst system. The fundamental challenge of potential catalyst inhibition by the pyridine nitrogen remains.
-
Buchwald-Hartwig Amination: This reaction is highly feasible. Again, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) are critical for success, paired with a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[13][14]
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne.[15] A standard system uses a palladium source (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or DIPEA).[16][17] The amine base serves both as a base and often as the solvent.
-
Heck Reaction: This involves coupling with an alkene.[18] A common catalyst is Pd(OAc)₂ with a phosphine ligand, though ligand-free conditions have also been developed.[19][20] Base choice (e.g., Et₃N, K₂CO₃) is important to regenerate the active Pd(0) catalyst.[21]
Section 2: Troubleshooting Guide
When experiments don't go as planned, this guide will help you diagnose the issue and find a solution.
Problem 1: Low or No Conversion of Starting Material
| Probable Cause | Diagnostic Step | Recommended Solution |
| Catalyst Inhibition/Deactivation | The reaction mixture may turn black, indicating palladium black precipitation. | Switch to a more robust, bulky, and electron-rich ligand such as SPhos , RuPhos , or BrettPhos .[7][8] These ligands protect the palladium center and accelerate the catalytic cycle. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
| Inefficient Transmetalation (Suzuki) | The boronic acid may be degrading (protodeboronation) or not activating properly. | Ensure the base is adequately dissolved. A small amount of water is often essential.[11] If protodeboronation is suspected, switch to a more stable boronic ester (e.g., a pinacol ester) and use anhydrous conditions with a base like KF.[22] |
| Poor Solubility of Reagents | One or more components (starting material, base, boronic acid) are not dissolving in the chosen solvent. | Try a different solvent system. DMF or DMAc can be good alternatives for solubilizing polar compounds.[22] For biphasic systems, adding a phase-transfer catalyst can sometimes help. |
| Insufficient Reaction Temperature/Time | The reaction is simply too slow under the current conditions. | Increase the temperature in 10-20 °C increments, while monitoring for byproduct formation. If decarboxylation becomes an issue, revert to the original temperature and screen a more active catalyst. |
Problem 2: Significant Formation of a Decarboxylated Byproduct
| Probable Cause | Diagnostic Step | Recommended Solution |
| Reaction Temperature is Too High | Compare LC-MS of a sample run at a lower temperature vs. the target temperature. | The primary solution is to lower the reaction temperature. This may slow the reaction, so it must be paired with a more active catalyst system to compensate. |
| Catalytic Cycle is Too Slow | The desired coupling is not fast enough to outcompete the thermal decarboxylation pathway.[4] | Use a more active catalyst system. Switch to a more electron-rich and bulky biarylphosphine ligand (e.g., from XPhos to the more active BrettPhos or RuPhos ).[7] This will dramatically increase the rate of reductive elimination, favoring product formation over decarboxylation. |
Problem 3: Protodeiodination (Loss of Iodine) and/or Boronic Acid Decomposition
| Probable Cause | Diagnostic Step | Recommended Solution |
| Presence of Protic Impurities | Water, alcohols, or other protic sources can lead to quenching of intermediates. | Carefully dry all reagents and solvents. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Base-Mediated Decomposition | The chosen base is too harsh or the reaction conditions promote decomposition of the boronic acid (protodeboronation). | Switch to a milder base like K₂CO₃ or KF.[22] For Suzuki couplings, using a boronic ester (e.g., MIDA or pinacol) can improve stability.[10] These esters slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
-
Catalyst Addition:
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
-
Solvent Addition & Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) to the vial. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vial and sparge the reaction mixture with Argon or Nitrogen for 10-15 minutes.
-
-
Reaction:
-
Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., EtOAc) and water.
-
Adjust the pH of the aqueous layer to be acidic (e.g., pH 3-4) with 1M HCl to protonate the picolinic acid product, then extract with the organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Workflow: Troubleshooting a Failed Coupling Reaction
This decision tree illustrates a logical workflow for troubleshooting.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 4-Iodopicolinic Acid Deiodination
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the deiodination of 4-iodopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive field experience to help you diagnose and resolve common issues in your experiments.
Understanding the Challenge: The Chemistry of this compound Deiodination
This compound is a valuable synthetic intermediate. Its deiodination to picolinic acid is a reductive process that cleaves the carbon-iodine (C-I) bond. While seemingly straightforward, the molecule's structure presents unique challenges. The pyridine nitrogen can act as a ligand, potentially coordinating to and inhibiting metal catalysts. The carboxylic acid group can influence solubility and may participate in side reactions, such as decarboxylation, under harsh conditions.
The most common and efficient method for this transformation is palladium-catalyzed dehalogenation, typically using a palladium source, a ligand, a base, and a hydrogen donor. Understanding the mechanism of this process is crucial for effective troubleshooting.
The Palladium-Catalyzed Dehalogenation Cycle
The generally accepted mechanism for palladium-catalyzed dehalogenation involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Palladium-catalyzed deiodination cycle.
This cycle highlights three critical stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is often the rate-limiting step.
-
Anion Exchange/H-Source Interaction: The iodide ligand is replaced or interacts with the hydrogen source (e.g., hydride transfer).
-
Reductive Elimination: The desired C-H bond is formed, releasing the picolinic acid product and regenerating the Pd(0) catalyst.[1]
Any factor that disrupts these steps can lead to failed or low-yielding reactions.
Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the deiodination of this compound in a question-and-answer format.
Category 1: Low or No Conversion
Q1: My reaction shows no conversion of the starting material. Where should I start my investigation?
A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction. A systematic check is the most efficient way to diagnose the problem.
Caption: Systematic troubleshooting workflow for no conversion.
-
Catalyst Inactivity: The most common culprit. Palladium(0) catalysts are sensitive to air. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it requires an in situ reduction to Pd(0) to enter the catalytic cycle. If your reducing agent (H-donor) is not capable of this reduction, the cycle never starts.
-
Action: Use a known active Pd(0) source like Pd(PPh₃)₄ or ensure your conditions are suitable for the reduction of a Pd(II) precatalyst.
-
-
Reagent Degradation: The hydrogen donor is critical.
-
Formic Acid/Formates: Often used as H-donors. Ensure they are pure.
-
Hydrosilanes (e.g., PMHS): Can degrade with moisture. Use from a freshly opened bottle.
-
Hydrogen Gas (H₂): Ensure the gas is of high purity and that your system is not leaking.
-
-
Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.
-
Action: Ensure your solvent is properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: My reaction is very slow or stalls after partial conversion. What factors could be causing this?
A2: Sluggish or incomplete reactions often point to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst Poisoning: The pyridine nitrogen in your substrate can act as a ligand. At high concentrations, it can occupy the coordination sites on the palladium, preventing the oxidative addition step.
-
Action: Try a lower substrate concentration. Alternatively, use a ligand that binds more strongly to palladium than the pyridine nitrogen, such as a bidentate phosphine ligand (e.g., Xantphos, dppf), which can help stabilize the catalyst and prevent inhibition.[2]
-
-
Insufficient Temperature: The oxidative addition of the C-I bond has an activation energy barrier.
-
Action: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for any signs of decomposition.
-
-
Poor Solubility: If the substrate, base, or catalyst complex is not fully dissolved, the reaction will be slow and heterogeneous.
-
Action: Choose a solvent system where all components are soluble at the reaction temperature. For this compound, polar aprotic solvents like DMF, DMAc, or NMP are often effective. Using an organic base like triethylamine (TEA) or DBU may improve solubility over inorganic bases like K₂CO₃.
-
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Catalyst Loading | Increase from 1-2 mol% to 5 mol% | Overcomes slow catalyst turnover or partial deactivation. |
| Ligand | Switch from monodentate (e.g., PPh₃) to bidentate (e.g., Xantphos) | Bidentate ligands form more stable catalytic complexes, resisting poisoning. |
| Solvent | Switch from THF/Toluene to DMF/DMAc | Improves solubility of the polar substrate and its salts. |
| Base | Switch from K₂CO₃ to an organic base (e.g., TEA, DIPEA) | Improves homogeneity of the reaction mixture. |
Category 2: Side Product Formation
Q3: I am observing a significant amount of a byproduct that I suspect is from decarboxylation. How can I prevent this?
A3: Decarboxylation of picolinic acids is typically thermally induced and can be promoted by certain metals. The key is to use the mildest possible conditions to achieve deiodination.
-
Primary Cause: Excessive heat. The reaction temperature is likely too high.
-
Solutions:
-
Lower the Temperature: This is the most direct solution. If the reaction is too slow at lower temperatures, you must compensate by optimizing other parameters.
-
Use a More Active Catalyst System: A highly active catalyst can enable the desired deiodination at a lower temperature where decarboxylation is kinetically disfavored. Systems using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often highly active.
-
Change the Hydrogen Source: Consider photochemical deiodination. This method often runs at room temperature, completely avoiding thermal decarboxylation. It typically involves irradiating the substrate in the presence of a hydrogen-donating solvent (like isopropanol) or a specific H-donor.[3]
-
Q4: My mass spectrometry results show evidence of hydrodehalogenation of other halogens on my molecule, or reduction of other functional groups. How can I improve selectivity?
A4: Palladium catalysts are powerful and can sometimes reduce other functional groups. Selectivity is achieved by fine-tuning the catalyst and hydrogen source.
-
C-I vs. C-Br/C-Cl: The C-I bond is the weakest carbon-halogen bond, making its cleavage much easier than C-Br or C-Cl bonds.[4] If you are seeing cleavage of other halogens, your conditions are too harsh.
-
Action: Reduce temperature, lower catalyst loading, or switch to a milder hydrogen source. For example, using sodium formate is generally milder than using high-pressure H₂ gas.
-
-
Reduction of Other Groups (Nitro, Carbonyls): This is more common when using H₂ gas with catalysts like Pd/C.
-
Action: Avoid generic hydrogenation catalysts like Pd/C. Use a soluble, well-defined palladium complex (e.g., Pd(PPh₃)₄). Transfer hydrogenation reagents like formic acid or hydrosilanes are often more selective for dehalogenation over other reductions.
-
Recommended Starting Protocol & Optimization
This protocol provides a robust starting point for the palladium-catalyzed deiodination of this compound using a common transfer hydrogenation method.
Experimental Protocol: Deiodination using Pd(OAc)₂/PPh₃ and Sodium Formate
-
Reagent Preparation:
-
Ensure this compound is pure and dry.
-
Use anhydrous, degassed DMF as the solvent.
-
Use fresh sodium formate (HCOONa).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).
-
Add sodium formate (3.0 eq).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%).
-
Add triphenylphosphine (PPh₃, 0.08 eq, 8 mol%).
-
Add the degassed DMF via syringe. The typical concentration is 0.1-0.5 M.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction to 80 °C. The Pd(II) precatalyst should be reduced in situ by the formate or phosphine to form the active Pd(0) species.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. Picolinic acid may precipitate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
References
Managing impurities in the synthesis of 4-Iodopicolinic acid
Welcome to the technical support center for the synthesis of 4-Iodopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during its synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions & Common Synthetic Challenges
This section addresses the most common issues reported by chemists working on the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound, and what are their associated impurity profiles?
A1: There are two predominant synthetic strategies, each with a distinct impurity profile that must be managed.
-
Halogen Exchange from a Chloro-Precursor: This is a widely used and scalable method. It typically begins with Picolinic acid, which is first chlorinated and then subjected to a halogen exchange reaction.[1][2] The key intermediate is often Methyl 4-chloropicolinate.
-
Common Impurities:
-
Unreacted Methyl 4-chloropicolinate/4-Chloropicolinic acid: Incomplete halogen exchange.
-
Methyl Picolinate: Formed if the initial chlorination step is incomplete.[1]
-
Di-chlorinated Derivatives (e.g., Methyl 4,6-dichloropicolinate): Over-chlorination of the pyridine ring.[1]
-
Residual Reagents: Hypophosphorous acid (H₃PO₂) or red phosphorus used as a reducing agent.[1]
-
-
-
Sandmeyer-type Reaction from an Amino-Precursor: This route starts with 4-Aminopicolinic acid, which is converted to a diazonium salt and subsequently displaced by iodide.[3][4]
-
Common Impurities:
-
4-Hydroxypicolinic acid: Formed by the reaction of the diazonium salt with water, a common side reaction in diazotization.[3]
-
Azo-coupling Byproducts: The diazonium salt can couple with the starting amine or other aromatic species, leading to colored, high-molecular-weight impurities.
-
Biaryl Species: Arise from the radical mechanism of the Sandmeyer reaction.[4]
-
Unreacted 4-Aminopicolinic acid: Incomplete diazotization.
-
-
The choice of route often depends on the availability of starting materials and the specific purity requirements of the final product. The halogen exchange route is often preferred for its generally cleaner profile and scalability.[1]
Caption: Primary synthetic routes to this compound and key impurity formation points.
Q2: My final product is significantly contaminated with 4-Chloropicolinic acid. What caused this, and how can I fix it?
A2: This is the most common impurity issue in the halogen exchange route and points directly to an incomplete reaction.
-
Causality: The conversion of the C-Cl bond to a C-I bond is a nucleophilic substitution reaction. Its efficiency depends on several factors:
-
Reaction Time & Temperature: The reaction of methyl 4-chloropicolinate with aqueous hydriodic acid (HI) typically requires heating at elevated temperatures (e.g., 110 °C) for several hours (e.g., 6 hours) to drive the reaction to completion.[1] Insufficient time or temperature will result in unreacted starting material.
-
Concentration of HI: A sufficiently high concentration of HI is necessary to act as both the iodide source and the acid catalyst for the concurrent ester hydrolysis. Using a 57% aqueous solution is standard.[1]
-
Role of Reducing Agent: Hypophosphorous acid (H₃PO₂) is often added to prevent the formation of iodine (I₂), which can arise from the oxidation of iodide.[1] I₂ is a less effective nucleophile and its presence can hinder the primary reaction.
-
-
Troubleshooting & Remediation:
-
Reaction Optimization: Ensure the reaction temperature is maintained consistently at the target (e.g., 110-115 °C) and extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC.
-
Purification: Fortunately, this compound and 4-Chloropicolinic acid have different physical properties that can be exploited for separation.
-
Recrystallization: this compound is generally less soluble than its chloro-analog in certain solvent systems. A carefully optimized recrystallization from a methanol/water mixture can effectively remove the more soluble 4-chloropicolinic acid.[1]
-
pH-based Extraction: The pKa values of the two acids are slightly different. A carefully controlled aqueous extraction at a specific pH may selectively partition one acid into the aqueous phase, although this can be challenging to perform on a large scale.
-
-
Q3: I am observing a di-halogenated impurity in my reaction. How is this formed and how can I prevent it?
A3: A di-halogenated impurity, such as Methyl 4,6-dichloropicolinate, originates from the initial chlorination step of picolinic acid.
-
Causality: The chlorination of picolinic acid with thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF), is a powerful reaction.[1][2] The pyridine ring is activated towards electrophilic substitution. If the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), a second chlorination can occur on the electron-rich positions of the ring, typically at the 6-position. The DMF catalyst accelerates the reaction, but can also contribute to over-chlorination if not used in the correct stoichiometry.[1]
-
Prevention Strategies:
-
Control Stoichiometry: Use a controlled amount of thionyl chloride and DMF. While DMF has a dramatic catalytic effect, excess can promote side reactions.[1]
-
Temperature Management: Maintain the reaction temperature strictly, for example, at 72 °C as described in literature protocols.[1] Avoid excessive heating.
-
Reaction Monitoring: Track the formation of the desired mono-chloro intermediate and stop the reaction once it has reached optimal conversion, before significant di-chlorination occurs.
-
Purification of Intermediate: The di-chlorinated ester is often less soluble than the mono-chloro product. It can be effectively removed by recrystallization of the Methyl 4-chloropicolinate hydrochloride intermediate from a solvent like acetone before proceeding to the iodination step.[1] This is a critical quality control point.
-
Part 2: Analytical & Purification Troubleshooting Guides
This section provides detailed protocols and guidance for analyzing and purifying this compound.
Q4: What are the best analytical methods for assessing the purity of this compound and identifying unknown impurities?
A4: A multi-pronged analytical approach is essential for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase (RP-HPLC) method is ideal.
-
Purpose: Quantifies the main component and separates it from structurally similar impurities like 4-chloropicolinic acid and starting materials.
-
Methodology: See Protocol 2 for a detailed starting method.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the structure of the final product and can detect impurities if they are present at levels typically >1%. The aromatic protons of this compound and potential impurities like 4-chloropicolinic acid will have distinct chemical shifts and coupling patterns.
-
¹³C NMR: Provides further structural confirmation.
-
-
Mass Spectrometry (MS):
-
Purpose: Confirms the molecular weight of the product (C₆H₄INO₂; MW: 249.01 g/mol ).[5] When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks.
-
-
Thin-Layer Chromatography (TLC):
-
Purpose: A rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the impurity profile. It helps in developing column chromatography purification methods.
-
| Impurity | Typical Origin | Analytical Signature (Relative to Product) |
| 4-Chloropicolinic Acid | Incomplete Halogen Exchange | Shorter retention time in RP-HPLC. Distinct aromatic signals in ¹H NMR. |
| Picolinic Acid | Incomplete Chlorination | Significantly shorter retention time in RP-HPLC. |
| 4,6-Dichloropicolinic Acid | Over-chlorination | Longer retention time in RP-HPLC. Simpler aromatic pattern in ¹H NMR. |
| 4-Hydroxypicolinic Acid | Sandmeyer Side Reaction | Shorter retention time in RP-HPLC. |
Table 1: Common impurities and their analytical characteristics.
Q5: How can I develop a robust purification strategy for obtaining >99.5% pure this compound?
A5: Achieving high purity requires a systematic approach, often combining multiple techniques.
References
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 4-Iodopicolinic Acid and 4-Bromopicolinic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Halogenated picolinic acids are valuable building blocks, and understanding the nuanced reactivity of different halo-substituents is paramount for successful and efficient cross-coupling reactions. This guide provides an in-depth, data-driven comparison of the reactivity of 4-iodopicolinic acid and 4-bromopicolinic acid in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The superior reactivity of this compound over its bromo counterpart in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies. The C-I bond is inherently weaker than the C-Br bond. This seemingly simple fact has profound implications for the kinetics of the catalytic cycle.
The universally accepted mechanism for these cross-coupling reactions involves a critical, often rate-determining, step known as oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. The energy barrier for this process is directly related to the strength of the C-X bond being broken.
Caption: Oxidative addition: the rate-determining step.
Due to the lower bond dissociation energy of the C-I bond in this compound, the activation energy for oxidative addition is significantly lower compared to that of 4-bromopicolinic acid. This translates to a faster reaction rate, allowing for milder reaction conditions, shorter reaction times, and often, higher yields.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side quantitative kinetic data for this compound and 4-bromopicolinic acid is not extensively reported under identical conditions, a wealth of literature on analogous aryl halide systems corroborates the expected reactivity trend.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures. The enhanced reactivity of aryl iodides is particularly pronounced in this reaction. A comparative study on the Suzuki coupling of 6-iodoquinoline and 6-bromoquinoline with phenylboronic acid provides a strong analogous dataset.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (analogous) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | >95 (expected) |
| 4-Bromopicolinic Acid (analogous) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 (expected) |
| 6-Iodoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 2 | 98 |
| 6-Bromoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 12 | 92 |
Data for quinoline derivatives is illustrative of the general reactivity trend.
The data clearly indicates that while both substrates can provide high yields, the iodo-substituted heterocycle reaches completion significantly faster. This efficiency can be crucial in complex, multi-step syntheses where minimizing reaction times and potential side reactions is a priority.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reactivity difference between aryl iodides and bromides is also evident here. Aryl iodides often undergo Sonogashira coupling at room temperature, whereas aryl bromides typically require elevated temperatures to achieve comparable yields.[1]
| Aryl Halide Derivative | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl 4-Iodopicolinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High (expected) |
| Methyl 4-Bromopicolinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | Good (expected) |
The ability to perform the reaction at or near room temperature with the iodo-substrate is a significant advantage, as it enhances functional group tolerance and simplifies the experimental setup.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. As with C-C coupling reactions, the oxidative addition of the aryl halide to the palladium catalyst is a key step. Consequently, this compound is expected to be a more reactive substrate than 4-bromopicolinic acid in C-N bond formation. In a study on the Buchwald-Hartwig coupling of dihalopyridines, the iodo-substituted position consistently demonstrates higher reactivity.[2]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | High (expected) |
| 4-Bromopicolinic Acid | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Moderate to Good (expected) |
The higher reactivity of the iodo-derivative can be particularly advantageous when coupling with less nucleophilic amines or when trying to achieve selective mono-amination on a dihalo-substituted pyridine.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which can be adapted for this compound and 4-bromopicolinic acid.
Suzuki-Miyaura Coupling Protocol
Caption: Suzuki-Miyaura cross-coupling workflow.
-
Materials:
-
This compound or 4-Bromopicolinic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halopicolinic acid, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling Protocol
-
Materials:
-
Methyl 4-iodopicolinate or Methyl 4-bromopicolinate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous THF (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the methyl 4-halopicolinate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed anhydrous THF via syringe.
-
Add the triethylamine and the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature (for the iodo-compound) or heat to 60 °C (for the bromo-compound).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination Protocol
-
Materials:
-
This compound or 4-Bromopicolinic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous dioxane (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the 4-halopicolinic acid, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed anhydrous dioxane via syringe.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
In the comparative analysis of this compound and 4-bromopicolinic acid, the iodo-substituted compound consistently emerges as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This heightened reactivity, a direct consequence of the weaker carbon-iodine bond, facilitates faster reaction rates and enables the use of milder conditions. For researchers and drug development professionals, the choice between these two valuable building blocks will depend on a balance of factors including desired reaction time, functional group tolerance, and cost. However, for applications demanding high efficiency and mild conditions, this compound presents a clear advantage.
References
The Strategic Advantage of 4-Iodopicolinic Acid in Modern Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, particularly in the pharmaceutical and materials science sectors. Within this domain, the choice of starting materials is critical to the success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-iodopicolinic acid, highlighting its distinct advantages over other halogenated picolinic acids and alternative building blocks in a variety of cross-coupling reactions.
The Inherent Reactivity Advantage of the Carbon-Iodine Bond
The enhanced reactivity of this compound in cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]
This principle is clearly demonstrated in a comparative study of the Suzuki-Miyaura coupling of 4-halobenzoic acids with a phenylboronic acid derivative. The iodo-substituted substrate exhibited significantly higher reactivity, achieving complete conversion at room temperature with a low catalyst loading, whereas the bromo-substituted analogue showed considerably lower reactivity under the same conditions.[2] While this study does not involve picolinic acids directly, the underlying principles of C-X bond reactivity are directly transferable and provide a strong rationale for the superior performance of this compound.
A study on the Suzuki cross-coupling of 7-chloro-4-iodoquinoline and 4,7-dichloroquinoline further substantiates this point. The 7-chloro-4-iodoquinoline reacts with high regioselectivity at the iodo-position, affording the desired product in 98% isolated yield. In contrast, the dichloro-analogue gives a mixture of products.[3] This highlights the chemoselectivity achievable with iodo-substituted heterocycles.
This compound: A Superior Building Block in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C-C bonds. The higher reactivity of this compound allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro and bromo counterparts.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Iodobenzoic Acid | Na₂PdCl₄/ PPh₂PhSO₃Na/ HCOOH (0.1 mol% Pd) | K₂CO₃ | Water | Room Temp. | N/A | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/ PPh₂PhSO₃Na/ HCOOH (1 mol% Pd) | K₂CO₃ | Water | Room Temp. | N/A | Low |
| 4-Iodobenzoic Acid | Na₂PdCl₄/ PPh₂PhSO₃Na/ HCOOH (0.01 mol% Pd) | K₂CO₃ | Water | 70 | N/A | 100 |
| 4-Bromobenzoic Acid | Na₂PdCl₄/ PPh₂PhSO₃Na/ HCOOH (0.01 mol% Pd) | K₂CO₃ | Water | 70 | N/A | 100 |
| Data extrapolated from a study on 4-halobenzoic acids, serving as a proxy for the reactivity of the corresponding picolinic acids.[2] |
The data clearly illustrates that while both iodo- and bromo-substituted substrates can achieve full conversion at elevated temperatures, the iodo-analogue is significantly more reactive at lower temperatures and requires a lower catalyst loading. This is a crucial advantage in the synthesis of complex, thermally sensitive molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water, and separate the aqueous layer.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired 4-aryl-picolinic acid.
Expanding the Synthetic Toolbox: Heck and Sonogashira Couplings
The enhanced reactivity of this compound extends to other important cross-coupling reactions, including the Heck and Sonogashira couplings.
Heck Reaction
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for the formation of substituted olefins.[4] The use of this compound in the Heck reaction allows for milder conditions and often proceeds with high stereoselectivity to afford the trans-alkene.[5]
Experimental Protocol: Heck Coupling of this compound
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst, and the base.
-
Add the solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
The product can be isolated and purified by standard techniques such as column chromatography after esterification of the carboxylic acid.[6]
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Iodopicolinic Acid
In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 4-Iodopicolinic acid, a vital building block in organic synthesis, is no exception. Its purity profile can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, grounded in scientific principles and supported by experimental data.
The Criticality of Purity in this compound
This compound is a pyridine carboxylic acid derivative. Impurities can arise from the starting materials, by-products of the synthesis, or degradation products.[1][2] For researchers and drug development professionals, a robust analytical method to quantify the purity and identify impurities is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5]
Primary Analytical Approach: Reversed-Phase HPLC-UV
For the purity assessment of this compound, a reversed-phase HPLC method with UV detection is the recommended primary approach. This choice is predicated on the physicochemical properties of the analyte and the common impurities expected.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: this compound is a polar, ionizable compound.[6] Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is exceptionally well-suited for retaining and separating such molecules. C18 columns are a common starting point due to their versatility and wide availability.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typical for reversed-phase HPLC. The buffer, often phosphate or acetate, controls the pH of the mobile phase. For acidic compounds like this compound, maintaining a low pH (e.g., pH 2.5-3.5 with phosphoric or formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.
-
UV Detection: this compound contains a pyridine ring, a chromophore that absorbs UV light. This intrinsic property allows for direct detection using a UV detector without the need for derivatization. The selection of an appropriate wavelength, typically the λmax of the analyte, ensures maximum sensitivity.
HPLC Method Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Comparative Analysis with Alternative Methodologies
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly for comprehensive impurity profiling and higher throughput.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC, an evolution of HPLC, utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity.[7] Coupling UPLC with a mass spectrometer provides molecular weight information and structural details of unknown impurities, which is invaluable for impurity identification.[8][9]
-
Advantages: Higher throughput, superior resolution, and definitive identification of impurities.[10]
-
Disadvantages: Higher initial instrument cost and complexity.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[11][12] It is a high-efficiency separation technique that requires minimal sample and solvent, making it a green alternative to HPLC.[13][14] For ionizable compounds like this compound, CE can offer orthogonal selectivity to HPLC.
-
Advantages: High separation efficiency, low sample and solvent consumption, and different selectivity compared to HPLC.[15]
-
Disadvantages: Can be less robust for routine QC use compared to HPLC and may have lower sensitivity for some applications without specialized detectors.
Performance Comparison
| Parameter | HPLC-UV | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but with smaller particles for higher efficiency. Coupled with a mass spectrometer for detection. | Separation based on electrophoretic mobility in an electric field. |
| Resolution | Good to Excellent | Excellent to Superior | Excellent |
| Analysis Time | 15-30 minutes | 2-10 minutes | 5-20 minutes |
| Sensitivity | Good (ng range) | Excellent (pg range) | Good to Excellent (ng-pg range) |
| Impurity ID | Tentative (based on retention time) | Definitive (based on mass-to-charge ratio and fragmentation) | Tentative (based on migration time) |
| Cost | Moderate | High | Moderate |
| Robustness | High | Moderate to High | Moderate |
Experimental Protocols
The following is a detailed, step-by-step methodology for the proposed HPLC-UV analysis of this compound. This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[16][17]
Proposed HPLC Method for Purity of this compound
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and phosphoric acid.
-
This compound reference standard and sample.
2. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A: Mobile Phase B (50:50 v/v).
3. Preparation of Solutions
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability As per ICH and USP guidelines, a system suitability test must be performed before sample analysis to ensure the chromatographic system is performing adequately.[18][19]
-
Inject the reference standard solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
5. Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Perform the system suitability test.
-
Inject the sample solution in duplicate.
-
After the analysis, integrate all peaks in the chromatogram.
6. Calculation of Purity Calculate the purity of the this compound sample using the area percent method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Method Validation Strategy
For use in a regulated environment, this method would need to be validated according to ICH Q2(R2) guidelines.[20][21][22][23] The validation would include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Caption: Key Parameters for Method Validation.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. A well-developed and validated reversed-phase HPLC-UV method offers a reliable, robust, and cost-effective solution for routine quality control.[3] For more demanding applications, such as in-depth impurity profiling and identification, hyphenated techniques like UPLC-MS provide superior capabilities.[9] The choice of analytical methodology should be guided by the specific requirements of the analysis, balancing factors such as the need for structural information, desired sample throughput, and available resources.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. veeprho.com [veeprho.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. helixchrom.com [helixchrom.com]
- 7. waters.com [waters.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 13. aurorabiomed.com [aurorabiomed.com]
- 14. sciex.com [sciex.com]
- 15. Video: Capillary Electrophoresis: Principle, Procedure and Applications [jove.com]
- 16. usp.org [usp.org]
- 17. agilent.com [agilent.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Chromatography [usp.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
A Comparative Guide to the X-ray Crystallography of 4-Iodopicolinic Acid Derivatives
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of crystallographic studies on 4-iodopicolinic acid derivatives, a class of molecules with significant potential in medicinal chemistry. Picolinic acid and its analogues are foundational scaffolds in drug discovery, appearing in compounds with applications ranging from enzyme inhibition to anticancer and antibacterial agents.[1][2] The introduction of an iodine atom at the 4-position of the pyridine ring offers unique advantages for both synthetic derivatization and structural elucidation, making these compounds particularly interesting for drug development professionals.
This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into synthesis, crystal growth, and structural analysis. We will compare the crystallographic features of this compound derivatives with other alternatives, supported by experimental data, and explore advanced techniques for when traditional methods are insufficient.
The Strategic Advantage of the 4-Iodo Substituent
In the realm of medicinal chemistry, the pyridine ring is a privileged scaffold due to its ability to engage in diverse biological interactions.[3] The choice of a 4-iodo substituent on the picolinic acid framework is a deliberate one, rooted in two key principles:
-
Synthetic Versatility: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the facile synthesis of a wide array of derivatives from a common 4-iodo intermediate, which is critical for structure-activity relationship (SAR) studies.[4][5]
-
Crystallographic Phasing: Iodine is a "heavy atom." Its large number of electrons causes it to scatter X-rays much more strongly than carbon, nitrogen, or oxygen. This strong scattering signal provides a powerful tool for solving the "phase problem" in X-ray crystallography, which is the primary bottleneck in determining a molecule's three-dimensional structure from diffraction data.[6] The presence of iodine can make an otherwise challenging structure straightforward to solve.
Synthesis and Preparation of this compound
Achieving high-purity material is the non-negotiable first step for growing diffraction-quality crystals. The synthesis of this compound can be accomplished on a large scale with high yield, making it an accessible starting material.[7]
Experimental Protocol: Improved Large-Scale Synthesis
This protocol is adapted from established literature methods, which transform methyl 4-chloropicolinate directly into this compound.[7]
-
Chlorination: Picolinic acid is treated with thionyl chloride, using dimethylformamide (DMF) as a catalyst, to produce the acid chloride. Subsequent reaction with methanol yields methyl 4-chloropicolinate.
-
Halogen Exchange & Hydrolysis: The methyl 4-chloropicolinate is directly converted to this compound in a one-pot reaction using hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) at elevated temperatures (approx. 107 °C) for several hours.[4]
-
Purification: The resulting solid is isolated by filtration, washed, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve the >99% purity required for crystallographic studies.
Causality: The use of DMF as a catalyst dramatically improves the efficiency of the initial chlorination step. The direct transformation of the chloro-intermediate to the iodo-acid is an efficient process that avoids isolating intermediate ester products, improving overall yield.[4][7]
From Powder to Perfect Crystal: The Art of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging part of a structural study.[8] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.[9]
Foundational Principles
-
Purity is Paramount: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[10]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound may crash out of solution. A common starting point is to screen a range of solvents with varying polarities (e.g., ethanol, acetonitrile, acetone, toluene, water).[10][11]
-
Controlled Supersaturation: The key to large, well-ordered crystals is to approach and maintain a state of minimal supersaturation over a long period. This allows a few crystal nuclei to form and grow slowly.[9]
Comparative Crystallization Protocols
| Method | Description | Best Suited For | Step-by-Step Protocol |
| Slow Evaporation | A solution is prepared and the container is covered loosely, allowing the solvent to evaporate over days or weeks. This gradually increases the concentration to the point of supersaturation.[9] | Compounds that are moderately soluble and have ample material available. | 1. Dissolve the this compound derivative in a suitable solvent to near-saturation. 2. Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove dust.[8] 3. Cover the vial with paraffin film and pierce it with a needle to create a small hole. 4. Place the vial in a vibration-free location and monitor over several days. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12] | Cases requiring fine control over the rate of crystallization, especially when only small amounts of material are available. | 1. In a small, open vial, dissolve the compound in a minimal amount of a solvent (e.g., dichloromethane). 2. Place this vial inside a larger, sealable jar containing a few milliliters of an anti-solvent (e.g., methanol or diethyl ether).[8] 3. Seal the jar and leave undisturbed. The slow mixing of vapors will gradually cause crystals to form. |
General Crystallization Workflow
The process from a purified compound to a dataset ready for analysis follows a logical sequence.
Comparative Structural Analysis: The Influence of the Halogen
The choice of halogen atom (F, Cl, Br, I) at the 4-position significantly influences the resulting crystal packing due to differences in size, polarizability, and ability to form intermolecular interactions. A comparison between different 4-halo-substituted structures reveals key trends in crystal engineering.
Intermolecular Interactions: Hydrogen vs. Halogen Bonding
In the crystal lattice, molecules are held together by a network of non-covalent interactions. For picolinic acid derivatives, the primary interactions are:
-
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the pyridine nitrogen is an acceptor. These strong, directional interactions often dominate the crystal packing, forming predictable patterns or "synthons".[13]
-
Halogen Bonds: Iodine, being large and polarizable, can act as a Lewis acidic halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen (C-I···O or C-I···N).[14] This interaction is weaker than a classic hydrogen bond but can be highly directional and crucial for guiding the final crystal architecture.
Comparison of Crystallographic Data for Halogenated Pyridine Derivatives
| Compound | System | Space Group | Key Interactions | Ref. |
| 3-Bromopicolinic Acid | Orthorhombic | Pna2₁ | O-H···N hydrogen bonds forming dimers. | [15] |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | N-H···N hydrogen bonds forming catemeric chains. | [16] |
| 4-Chloro-1H-pyrazole | Monoclinic | P2₁/c | N-H···N hydrogen bonds forming trimeric motifs. | [16] |
| 4-Bromophenylboronic Acid | Monoclinic | P2₁/n | O-H···O hydrogen bonds forming dimers; potential weak Br···O interactions. | [17] |
Insight: As seen with the 4-halo-pyrazoles, even a simple change from chlorine/bromine to iodine can completely alter the primary hydrogen bonding motif from a discrete trimer to an extended chain (catemer).[16] This highlights the subtle interplay between hydrogen and halogen bonding in directing crystal packing. The larger, more polarizable iodine atom is more likely to engage in significant halogen bonding, which can compete with and modify the hydrogen bonding networks that might be observed in chloro- or bromo-analogues.
Key Supramolecular Synthons
The predictable patterns of intermolecular interactions are the foundation of crystal engineering.
When Single Crystals Are Elusive: Alternative Techniques
Obtaining single crystals large enough for conventional scXRD can be a significant hurdle.[18] Fortunately, modern crystallography offers powerful alternatives for determining structures from less-than-ideal samples.
| Technique | Description | Advantages | Disadvantages |
| Single-Crystal XRD (scXRD) | Diffraction from a single, well-ordered crystal (~0.1-0.3 mm).[10] It is the "gold standard" for structure determination.[18] | Provides the most accurate and precise atomic coordinates, bond lengths, and angles.[19] | Requires large, high-quality single crystals, which can be difficult and time-consuming to grow.[18] |
| 3D Electron Diffraction (3DED) | Uses an electron beam (in a cryo-EM) to collect diffraction data from nanocrystals or microcrystals as they are rotated.[18] | Requires crystals that are thousands of times smaller than for scXRD (ideal size ~0.5 µm).[18] Can analyze individual crystals from a seemingly powdered sample. | Data can be affected by dynamical scattering effects. May provide slightly lower resolution than premium scXRD data.[18] |
| Powder XRD (PXRD) with CSP | Diffraction data is collected from a bulk powder sample containing millions of microcrystals. This 1D pattern is then used to validate or refine computationally predicted crystal structures (Crystal Structure Prediction - CSP).[18] | Does not require single crystals at all. Can identify polymorphs and solve structures from materials that only precipitate as fine powders.[18] | Structure solution is indirect and relies on the accuracy of the computational prediction. Provides less precision than single-crystal methods. |
Expert Recommendation: For novel this compound derivatives that prove difficult to crystallize, 3D Electron Diffraction is the most powerful alternative, offering the potential for a complete, high-resolution structure from crystals invisible to the naked eye. When even microcrystals are not available, a combined CSP and PXRD approach can provide crucial structural insights that would otherwise be inaccessible.
Conclusion
The study of this compound derivatives by X-ray crystallography is a cornerstone of modern drug design. The iodine atom provides a unique combination of synthetic utility and a built-in solution to the crystallographic phase problem. Understanding how to leverage this "heavy atom" effect, from targeted synthesis through to meticulous crystal growth and data analysis, is critical for success. By comparing the structural motifs of iodo-derivatives with other halogenated analogues, researchers can gain a deeper understanding of the subtle forces—from strong hydrogen bonds to weaker but influential halogen bonds—that govern molecular assembly. Furthermore, the availability of powerful alternative techniques like 3DED and PXRD ensures that structural information, which is vital for understanding biological function, can be obtained even from the most challenging materials.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal engineering with hydrogen bonds and halogen bonds (2005) | Binoy K. Saha | 188 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions [mdpi.com]
- 18. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rigaku.com [rigaku.com]
Benchmarking the synthesis of 4-Iodopicolinic acid against other methods
An In-Depth Guide to the Synthesis of 4-Iodopicolinic Acid: A Comparative Benchmarking Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. This compound is a valuable heterocyclic intermediate, pivotal in the construction of more complex molecules, including pharmaceuticals and materials. Its synthesis, therefore, demands a robust and scalable method. This guide provides a comprehensive comparison of viable synthetic routes to this compound, benchmarking a preferred industrial method against a common alternative. We will delve into the mechanistic underpinnings, process safety, scalability, and economic viability of each approach, supported by detailed experimental protocols.
Introduction to this compound
This compound is a substituted pyridine derivative. The presence of the carboxylic acid and the iodine atom at positions 2 and 4, respectively, provides two orthogonal handles for further chemical modification. The iodide is particularly useful for engaging in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), making it a versatile precursor for introducing diverse functionalities onto the pyridine scaffold.
Comparative Analysis of Synthetic Methodologies
Two primary strategies emerge from the literature for the synthesis of this compound: a multi-step route commencing with picolinic acid involving a key halogen exchange, and a classical approach via the Sandmeyer reaction starting from 4-aminopicolinic acid.
Method A: Halogen Exchange from Picolinic Acid (The Benchmark Method)
This is a well-documented and scalable approach that proceeds in three main stages from readily available picolinic acid. It has been optimized for large-scale preparation.[1][2][3]
Reaction Pathway:
Caption: Reaction scheme for the synthesis of this compound via halogen exchange.
Causality and Experimental Choices:
-
Step 1: Chlorination: Picolinic acid is first chlorinated. The use of thionyl chloride (SOCl₂) is standard for converting carboxylic acids to acid chlorides. Critically, the addition of a catalytic amount of N,N-dimethylformamide (DMF) has been shown to dramatically accelerate this reaction, reducing the reaction time from days to hours.[1] This is a classic example of Vilsmeier-Haack type activation, where DMF and SOCl₂ form a reactive Vilsmeier reagent, which is the active chlorinating agent.
-
Step 2: Esterification: The crude acid chloride is not isolated but is directly quenched with methanol (CH₃OH) to form the more stable methyl ester. This serves two purposes: it protects the carboxylic acid functionality and provides a stable, purifiable intermediate. Inverse addition (adding the acid chloride solution to methanol) is crucial to maintain quality and prevent side reactions.[1]
-
Step 3: Halogen Exchange (Finkelstein Reaction): The final and key step is the conversion of the aryl chloride to the aryl iodide. This is accomplished by heating the methyl 4-chloropicolinate with concentrated hydriodic acid (HI).[1][4] This is an aromatic nucleophilic substitution reaction, a variation of the Finkelstein reaction.[5] The reaction is driven by the higher nucleophilicity of the iodide ion compared to the chloride and the formation of a stable product. Hypophosphorous acid (H₃PO₂) is often added as a stabilizer to prevent the formation of I₂ from the oxidation of HI.[4]
Method B: Sandmeyer Reaction from 4-Aminopicolinic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a wide range of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[6][7]
Reaction Pathway:
Caption: Reaction scheme for the synthesis of this compound via the Sandmeyer reaction.
Causality and Experimental Choices:
-
Steps 1 & 2: Synthesis of Precursor: The required starting material, 4-aminopicolinic acid, is not as readily available as picolinic acid. It is typically synthesized from picolinic acid N-oxide.[4] The N-oxide activates the 4-position for electrophilic nitration. The resulting nitro group is then reduced to the amine, commonly via catalytic hydrogenation. This two-step precursor synthesis adds to the overall length of the sequence.
-
Step 3: Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction must be carried out at low temperatures (typically 0-5 °C) as diazonium salts are generally unstable.
-
Step 4: Iodination: The diazonium group is displaced by an iodide. Unlike other Sandmeyer reactions which often require a copper(I) catalyst, iodination can be achieved simply by treating the diazonium salt solution with a source of iodide ions, such as potassium iodide (KI).[8] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism.[6]
Performance Benchmarking
| Parameter | Method A: Halogen Exchange | Method B: Sandmeyer Reaction | Justification & Analysis |
| Overall Yield | Good (Reported ~40-50% over 3 steps) | Moderate (Multi-step precursor synthesis lowers overall yield) | Method A has a reported yield of 71% for the final halogen exchange step and 55% for the chlorination/esterification, leading to a good overall yield.[1] The Sandmeyer route involves more steps, each with its own yield, which cumulatively lowers the total output. |
| Scalability | Proven for large-scale preparation[1][2] | Scalable, but requires careful temperature control | The protocol for Method A was specifically developed for scale-up.[1] While the Sandmeyer reaction is used industrially, the instability of diazonium salts requires strict process control, which can be challenging on a large scale. |
| Starting Material Cost | Picolinic acid is a common, relatively inexpensive bulk chemical. | Picolinic acid N-oxide is a more specialized and typically more expensive starting material. | The economic advantage lies with Method A due to the lower cost of the initial raw material. |
| Number of Steps | 2-3 steps from picolinic acid. | 4 steps from picolinic acid N-oxide. | Method A is a more convergent and efficient route. |
| Safety & Hazards | Thionyl chloride (corrosive, toxic), conc. HI (corrosive).[9] | Fuming nitric acid (strong oxidizer, corrosive), unstable diazonium salts (potentially explosive if isolated), catalytic hydrogenation (requires specialized equipment). | Both routes involve hazardous reagents. However, the potential for explosive diazonium intermediates in Method B requires stringent safety protocols. The reagents in Method A are hazardous but are common industrial chemicals with well-established handling procedures. |
| Purification | Intermediates and final product are crystalline solids, purifiable by recrystallization.[1] | Multiple chromatographic purifications may be necessary for intermediates. | The ability to purify via recrystallization in Method A is a significant advantage for large-scale production, avoiding costly and time-consuming chromatography. |
Detailed Experimental Protocol: Synthesis of this compound via Halogen Exchange (Method A)
This protocol is an adaptation of the large-scale preparation described by Lohse, O.[1]
Caption: Experimental workflow for the benchmark synthesis of this compound.
Part 1: Synthesis of Methyl 4-chloropicolinate hydrochloride
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases).
-
Reagent Charging: Charge the flask with picolinic acid (1.0 eq), thionyl chloride (SOCl₂, 2.0-3.0 eq), and a catalytic amount of N,N-dimethylformamide (DMF, ~0.15 eq).
-
Reaction: Heat the reaction mixture to 72 °C with stirring. Monitor the reaction progress (e.g., by GC or TLC analysis of quenched aliquots). The reaction is typically complete within 24 hours.
-
Workup - Esterification: After cooling to room temperature, the crude acid chloride solution is added slowly to a stirred solution of methanol (5-10 volumes) in toluene (5-10 volumes). This inverse addition is crucial for product quality.
-
Isolation: The resulting slurry is stirred, and the product, methyl 4-chloropicolinate hydrochloride, crystallizes. The solid is collected by filtration, washed with a cold solvent (e.g., acetone or toluene), and dried under vacuum. The typical yield of pure material after recrystallization is around 55%.
Part 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Charging: Charge the flask with methyl 4-chloropicolinate hydrochloride (1.0 eq), 57% aqueous hydriodic acid (HI, ~5-10 volumes), and a small amount of 50% hypophosphorous acid (H₃PO₂, ~0.1 vol) as a stabilizer.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for approximately 6 hours. The reaction involves both halogen exchange and saponification of the methyl ester.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Partially neutralize the mixture by the careful, slow addition of a concentrated sodium hydroxide (NaOH) solution until the product begins to precipitate. The optimal pH for precipitation should be determined empirically but will be in the acidic range.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and then a suitable organic solvent (e.g., acetone) to remove impurities. Dry the product under vacuum. A good yield of this compound (around 71%) can be expected.[1]
Safety Considerations
-
Thionyl Chloride: Is highly corrosive and reacts violently with water. It releases toxic HCl and SO₂ gas. All operations must be conducted in a certified fume hood.
-
Hydriodic Acid: Is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Diazonium Salts (Method B): Are thermally unstable and can be explosive, especially when dry. They should always be kept in a cold solution and used immediately after generation.
-
General Precautions: Always wear appropriate PPE. Ensure all glassware is dry before use with water-reactive reagents like thionyl chloride. All heating operations should be conducted using a controlled heating mantle or oil bath.[10][11]
This guide illustrates that while multiple synthetic routes to this compound exist, a thorough analysis of yield, scalability, cost, and safety clearly favors the halogen exchange method from picolinic acid as the benchmark procedure for reliable and efficient production.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pentachemicals.eu [pentachemicals.eu]
A Comparative Spectroscopic Guide to 4-Iodopicolinic Acid and 4-Chloropicolinic Acid
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, halogenated picolinic acids serve as indispensable building blocks. Their unique electronic properties and versatile reactivity profiles make them crucial intermediates in the construction of complex molecular architectures, particularly in pharmaceuticals and agrochemicals.[1][2] Among these, 4-Iodopicolinic acid and 4-Chloropicolinic acid are two prominent analogues whose distinct halogen substituents profoundly influence their physicochemical and, consequently, their spectroscopic properties.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of this compound and 4-Chloropicolinic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to provide researchers, scientists, and drug development professionals with a comprehensive reference for distinguishing and characterizing these two vital compounds. The experimental data and protocols herein are designed to ensure scientific integrity and provide a self-validating framework for analysis.
Molecular Structures and Electronic Effects
The foundational difference between the two molecules lies in the halogen atom at the 4-position of the pyridine ring.
-
4-Chloropicolinic Acid: Features a chlorine atom, which is highly electronegative and has a moderate inductive electron-withdrawing effect. Its smaller size and lower polarizability compared to iodine are key factors influencing its spectroscopic behavior.
-
This compound: Features an iodine atom. While still electronegative, iodine is significantly less so than chlorine. Its large size, diffuse valence orbitals, and high polarizability lead to different electronic interactions with the pyridine ring, including the "heavy-atom effect."
These differences in electronegativity, size, and polarizability are the primary drivers of the distinct spectroscopic data observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is critical for dissolving the analyte without introducing interfering proton signals.
¹H NMR Spectroscopy
The ¹H NMR spectra of both compounds are expected to show three distinct signals corresponding to the protons on the pyridine ring. The substitution pattern creates an AMX spin system.
-
Causality of Experimental Choices: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is chosen to achieve better signal dispersion and resolve the coupling patterns of the aromatic protons, which might otherwise overlap at lower field strengths.
-
Comparative Analysis:
-
The proton at position 6 (H-6), being adjacent to the nitrogen and the carboxylic acid, is typically the most deshielded and appears furthest downfield.
-
The protons at positions 3 (H-3) and 5 (H-5) are coupled to each other.
-
The primary distinction arises from the electronic influence of the halogen. The greater electronegativity of chlorine in 4-chloropicolinic acid is expected to cause a more significant downfield shift (deshielding) of the adjacent H-3 and H-5 protons compared to the effect of iodine in this compound.
-
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | H-3 Chemical Shift (δ, ppm) | H-5 Chemical Shift (δ, ppm) | H-6 Chemical Shift (δ, ppm) |
|---|---|---|---|
| 4-Chloropicolinic Acid | ~7.9 - 8.1 | ~7.7 - 7.9 | ~8.5 - 8.7 |
| This compound | 7.87 (dd)[3] | 8.50 (d)[3] | 8.39 (d)[3] |
(Note: Data for 4-Chloropicolinic acid is predicted based on substituent effects. Data for the methyl ester of this compound is cited from literature and expected to be very similar to the free acid.)
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework. Both molecules will exhibit six distinct signals.
-
Comparative Analysis:
-
C4 (Carbon-Halogen Bond): This is the most telling signal. The carbon attached to chlorine (C-Cl) will appear at a certain chemical shift. In contrast, the carbon attached to iodine (C-I) will experience a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine causes increased shielding.[4]
-
Carboxylic Carbon (C=O): The chemical shift of the carbonyl carbon is typically found in the 160-180 ppm range and is less affected by the remote halogen substituent.[5]
-
Other Aromatic Carbons: The carbons adjacent to the halogen (C3, C5) will also show shifts reflective of the halogen's electronic influence.
-
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Position | 4-Chloropicolinic Acid (δ, ppm) | This compound (δ, ppm) | Rationale for Difference |
|---|---|---|---|
| C2 (COOH) | ~149 - 152 | ~150 - 153 | Minimal effect from remote halogen. |
| C3 | ~125 - 128 | ~130 - 133 | Electronegativity vs. polarizability effects. |
| C4 (C-X) | ~140 - 145 | ~110 - 115 | Significant upfield shift due to Iodine's heavy atom effect. |
| C5 | ~123 - 126 | ~133 - 136 | Electronegativity vs. polarizability effects. |
| C6 | ~150 - 153 | ~151 - 154 | Minimal effect from remote halogen. |
| COOH | ~165 - 170 | ~165 - 170 | Minimal effect from remote halogen. |
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the picolinic acid derivative.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is often preferred over KBr pellets for solid samples as it requires minimal sample preparation and avoids potential moisture contamination from KBr.
-
Comparative Analysis:
-
Common Peaks: Both molecules will exhibit a very broad O-H stretching band from the carboxylic acid dimer (centered around 2500-3300 cm⁻¹) and a strong, sharp C=O stretching band (~1710 cm⁻¹).[6] Aromatic C=C and C=N stretching vibrations will also be present in the 1400-1600 cm⁻¹ region.
-
Key Differentiating Peak (C-X Stretch): The most significant difference lies in the far-IR or "fingerprint" region. The C-X stretching frequency is directly related to the bond strength and the mass of the halogen atom.
-
C-Cl Stretch: Expected to appear in the range of 700-800 cm⁻¹ .
-
C-I Stretch: Due to the much heavier mass of iodine, the C-I bond vibrates at a lower frequency, with its stretching peak appearing at ≤ 600 cm⁻¹ .[7] This provides a clear and unambiguous way to distinguish the two compounds.
-
-
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 4-Chloropicolinic Acid | This compound |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300 (very broad) |
| C=O Stretch (Carboxylic Acid) | ~1710 (strong, sharp) | ~1710 (strong, sharp) |
| Aromatic C=C/C=N Stretches | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |
| C-Cl Stretch | ~700-800 (strong) | Absent |
| C-I Stretch | Absent | ≤ 600 (strong) |
Experimental Protocol: ATR-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Caption: Standard workflow for acquiring an ATR-IR spectrum.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with conjugated systems and heteroatoms.[8]
-
Causality of Experimental Choices: A polar protic solvent like ethanol or methanol is typically used as it can dissolve the acidic compounds and is transparent in the analytical UV region (>210 nm).
-
Comparative Analysis:
-
Both compounds are expected to show strong absorption bands corresponding to π → π* transitions within the aromatic pyridine ring.
-
The halogen substituent acts as an auxochrome, modifying the absorption wavelength (λ_max) and intensity.
-
Bathochromic Shift: Iodine, being larger and more polarizable than chlorine, can better stabilize the excited state through electron donation by resonance. This increased conjugation leads to a lower energy gap for the π → π* transition, resulting in a bathochromic (red) shift —a longer λ_max for this compound compared to 4-chloropicolinic acid.[9][10]
-
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Compound | Predicted λ_max (nm) | Transition Type | Expected Effect |
|---|---|---|---|
| 4-Chloropicolinic Acid | ~270 - 280 | π → π* | Base absorption wavelength. |
| This compound | ~280 - 295 | π → π* | Bathochromic shift due to iodine. |
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).
-
Dilution: Dilute the stock solution to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance reading is within the instrument's linear range (ideally 0.1 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the diluted sample solution and measure its absorption spectrum over the desired range (e.g., 200-400 nm).
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Precise Mass and Isotopic Signatures
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of a compound.
-
Causality of Experimental Choices: Electrospray ionization (ESI) is the ideal technique for these molecules as it is a soft ionization method suitable for polar, acidic compounds, typically generating protonated [M+H]⁺ (positive mode) or deprotonated [M-H]⁻ (negative mode) molecular ions with minimal fragmentation.[11]
-
Comparative Analysis:
-
Molecular Weight: The molecular weights are significantly different: 157.55 g/mol for 4-chloropicolinic acid and 249.01 g/mol for this compound.[12][13]
-
Isotopic Pattern (The Definitive Test): The most powerful diagnostic feature in the mass spectrum is the isotopic distribution.
-
4-Chloropicolinic Acid: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern for the molecular ion, with two peaks separated by 2 m/z units: an 'M' peak and an 'M+2' peak with an intensity ratio of approximately 3:1 .
-
This compound: Iodine is monoisotopic (¹²⁷I, 100% abundance). Therefore, its molecular ion will appear as a single peak , with no M+2 satellite peak. This difference is unequivocal proof of identity.
-
-
Fragmentation: A common fragmentation pathway for both molecules under ESI conditions is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻.[14]
-
Table 5: Key Mass Spectrometry Data
| Feature | 4-Chloropicolinic Acid | This compound |
|---|---|---|
| Molecular Formula | C₆H₄ClNO₂ | C₆H₄INO₂ |
| Monoisotopic Mass | 156.99 g/mol | 248.93 g/mol |
| [M-H]⁻ Ion (m/z) | 156.0 | 247.9 |
| Key Isotopic Peak | [M-H+2]⁻ at m/z 158.0 | None |
| Isotopic Ratio (M:M+2) | ~3:1 | N/A |
| Common Fragment | Loss of CO₂ (m/z 112.0) | Loss of CO₂ (m/z 203.9) |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable mobile phase solvent, such as methanol or acetonitrile with 0.1% formic acid.
-
Chromatography (Optional but Recommended): Inject the sample into an HPLC system to purify it before it enters the mass spectrometer.
-
Ionization: The sample eluting from the HPLC is directed into the ESI source of the mass spectrometer.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratios are measured.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Caption: General workflow for analysis by LC-MS with ESI.
Summary and Conclusion
The spectroscopic comparison of this compound and 4-Chloropicolinic acid reveals distinct and diagnostic differences rooted in the fundamental properties of their halogen substituents.
Table 6: Consolidated Spectroscopic Comparison
| Technique | Differentiating Feature | 4-Chloropicolinic Acid | This compound |
|---|---|---|---|
| ¹H NMR | Chemical Shift | Protons adjacent to Cl are more deshielded. | Protons adjacent to I are less deshielded. |
| ¹³C NMR | C-X Chemical Shift | C-Cl signal is further downfield. | C-I signal shifted significantly upfield (heavy atom effect). |
| IR | C-X Stretch | Strong band at ~700-800 cm⁻¹ . | Strong band at ≤ 600 cm⁻¹ . |
| UV-Vis | λ_max | Shorter wavelength absorption. | Longer wavelength absorption (bathochromic shift). |
| MS | Isotopic Pattern | ~3:1 ratio for M and M+2 peaks. | Single M peak. |
For the practicing scientist, these data provide a robust toolkit for unambiguous identification. Mass spectrometry offers the most definitive confirmation through the unique isotopic pattern of chlorine. IR spectroscopy provides a rapid and inexpensive method to distinguish the two based on the C-X stretching frequency. Finally, NMR and UV-Vis spectroscopy offer nuanced insights into the electronic environment shaped by each halogen. This guide serves as a foundational reference, empowering researchers to confidently characterize these critical synthetic intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9 [chemicalbook.com]
- 4. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 13. irl.umsl.edu [irl.umsl.edu]
- 14. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]
A Researcher's Guide to Biological Activity Screening of Novel 4-Iodopicolinic Acid Compounds
Introduction: The Therapeutic Potential of the Picolinic Acid Scaffold
Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry.[1] These structures are consistently found in biologically active molecules, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The pyridine ring's electron-deficient nature facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group provides polarity and the ability to chelate metal ions, which are often essential for enzymatic function.[1][2]
The introduction of a halogen, specifically iodine, at the 4-position of the picolinic acid core (4-Iodopicolinic acid) offers several strategic advantages for drug design. The iodine atom can:
-
Engage in Halogen Bonding: A strong, directional, non-covalent interaction that can enhance binding affinity and selectivity for a target protein.
-
Increase Lipophilicity: Potentially improving membrane permeability and cellular uptake.
-
Serve as a Handle for Further Synthesis: The carbon-iodine bond is amenable to various cross-coupling reactions, allowing for the creation of diverse chemical libraries from a single precursor.[3][4]
-
Act as a Bioisostere: Mimicking other functional groups to modulate activity.
Given these properties, novel this compound derivatives are promising candidates for drug discovery programs. This guide provides a framework for the initial biological screening of these compounds, offering objective comparisons with alternative methods and detailing robust, validated experimental protocols for assessing three key areas of therapeutic interest: Anticancer, Anti-inflammatory, and Antimicrobial activity.
Section 1: The Screening Cascade: A Strategic Workflow
A logical, tiered approach is essential for efficiently screening a library of novel compounds. This ensures that resources are focused on the most promising candidates. The workflow begins with broad, high-throughput primary assays to identify "hits," which are then subjected to more specific secondary assays for confirmation and mechanistic elucidation.
References
A Senior Application Scientist's Guide to Validated Analytical Methods for 4-Iodopicolinic Acid Quantification
Introduction: The Analytical Imperative for 4-Iodopicolinic Acid
This compound is a halogenated derivative of picolinic acid, a class of molecules recognized for their versatile roles as ligands in metal ion complexation and as valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] The structural and electronic properties imparted by the pyridine ring and the carboxylic acid group make these compounds highly effective chelating agents.[1] Whether you are monitoring reaction kinetics, assessing purity in a final product, or conducting pharmacokinetic studies on a novel therapeutic agent derived from this molecule, the ability to accurately and reliably quantify this compound is paramount.
This guide provides a comparative analysis of validated analytical methodologies for the quantification of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind the experimental choices. We will explore the strengths and limitations of each technique, grounded in the rigorous framework of international regulatory standards, to empower researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific analytical challenge.
Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation
Before comparing instruments and techniques, we must establish the bedrock of reliable analytical data: method validation. The objective of validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[2][3] This is not a mere procedural formality; it is a systematic process that ensures the data you generate is accurate, reproducible, and trustworthy. Our discussion is framed by the globally recognized International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the updated Q2(R2).[2][3][4][5][6]
Key validation characteristics we will consider for each method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found.[4] It is often reported as percent recovery.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. We will compare two primary liquid chromatography-based methods and discuss a gas chromatography alternative.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many analytical laboratories. It offers a robust, cost-effective, and reliable means for quantification, particularly for samples where analyte concentrations are relatively high and the matrix is not overly complex.
Causality Behind the Method: The core of this method is reversed-phase chromatography. This compound is a polar, aromatic carboxylic acid. To achieve good retention and sharp, symmetrical peaks on a nonpolar stationary phase (like a C18 column), we must control the ionization state of the molecule.[7] The carboxylic acid group (pKa ~5) will be ionized at neutral pH, making it highly polar and poorly retained. By acidifying the mobile phase (e.g., with formic or phosphoric acid to pH < 3), we suppress this ionization, rendering the molecule more nonpolar and allowing for predictable retention based on its interaction with the C18 stationary phase.[8]
Detection is achieved by UV absorbance. The pyridine ring in the picolinic acid structure contains a chromophore that absorbs UV light. While picolinic acid itself has an absorption maximum around 265 nm, the addition of the iodine atom (an auxochrome) is expected to cause a bathochromic (red) shift to a slightly longer wavelength. Therefore, the initial step in method development is always to run a UV-Vis spectrum of a this compound standard to determine its absorbance maximum (λmax) for optimal sensitivity.
Experimental Protocol: Validated RP-HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, e.g., 70:30 (v/v) Mobile Phase A:B. This ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: λmax of this compound (e.g., ~272 nm, to be determined experimentally).
-
-
Standard & Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to create a 1 mg/mL solution.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates, and dilute as necessary to fall within the calibration range.
-
-
Validation Procedure:
-
Linearity: Inject the calibration standards in triplicate and plot the mean peak area against concentration. Calculate the correlation coefficient (R²), which should be ≥ 0.999.[11][12]
-
Accuracy: Prepare samples spiked with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability: Inject a mid-range concentration standard six times. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain ≤ 2%.
-
-
Workflow Diagram: HPLC-UV Analysis
Caption: HPLC-UV workflow from sample preparation to final quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as analyzing trace levels in complex biological matrices (e.g., plasma, tissue extracts), LC-MS/MS is the gold standard.[8][13]
Causality Behind the Method: This technique couples the separation power of LC with the detection specificity of a triple quadrupole mass spectrometer.[13] After chromatographic separation (often using faster Ultra-High Performance Liquid Chromatography, or UHPLC), the analyte is ionized, typically via Electrospray Ionization (ESI). For an acidic molecule like this compound, ESI in negative ion mode is most effective, generating the deprotonated molecule, [M-H]⁻.
The magic of tandem MS lies in Multiple Reaction Monitoring (MRM).[14]
-
The first quadrupole (Q1) is set to select only the mass-to-charge ratio (m/z) of our parent ion, [M-H]⁻.
-
This selected ion is fragmented in the second quadrupole (Q2), the collision cell.
-
The third quadrupole (Q3) is set to select only a specific, stable fragment ion (product ion) that is characteristic of this compound.
This parent → product ion transition is a highly specific signature, virtually eliminating interference from co-eluting matrix components that may have the same mass as the parent ion but do not produce the same fragment.[8]
Experimental Protocol: Validated LC-MS/MS Method
-
Instrumentation:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.[8]
-
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer, making it MS-compatible.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution: Gradient elution for optimal separation and peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (Negative Ion Mode):
-
Ion Source: ESI (-).
-
MRM Transition: To be determined by infusing a standard solution. For this compound (MW: 248.99 g/mol ), the transition would be:
-
Parent Ion (Q1): m/z 248.0
-
Product Ion (Q3): A stable fragment, e.g., m/z 204.0 (loss of CO₂). This must be optimized experimentally.
-
-
Optimization: Dwell time, collision energy, and source parameters (e.g., capillary voltage, gas flow) must be optimized for maximum signal intensity.
-
-
Standard & Sample Preparation:
-
Stock & Calibration Standards: Prepared similarly to the HPLC-UV method, but at much lower concentrations, typically in the range of 0.1 ng/mL to 100 ng/mL. The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response.
-
Sample Preparation: May require more extensive cleanup, such as protein precipitation (for plasma) or solid-phase extraction (SPE), to minimize matrix interference.
-
-
Validation Procedure: Follows the same principles as HPLC-UV, but with more stringent acceptance criteria and the additional validation of matrix effects.[8]
Workflow Diagram: LC-MS/MS Analysis
Caption: LC-MS/MS workflow, highlighting the MRM detection process.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this type of analyte, GC-MS can be an alternative. Its primary challenge is that this compound is not volatile.
Causality Behind the Method: To be analyzed by GC, the molecule must be chemically modified into a volatile form through a process called derivatization.[15] The polar carboxylic acid and the nitrogen on the pyridine ring must be masked. A common approach is esterification of the carboxylic acid group (e.g., to a methyl or trimethylsilyl (TMS) ester).[15][16] While GC can offer excellent chromatographic resolution, the mandatory and sometimes complex derivatization step adds time, potential for error, and another variable to validate. For this reason, LC-based methods are generally preferred for picolinic acid and its derivatives.
Performance Data at a Glance: Method Comparison
The following table summarizes the expected performance characteristics for each validated method. These values are based on typical performance for similar small organic acids and serve as a guide for method selection.[7][9][10][11][14]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate to Good | Excellent | Very Good to Excellent |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Typical Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% (can be variable) |
| Precision (RSD) | < 2% | < 5% (at LLOQ < 15%) | < 10% |
| Typical LOQ | ~ 1 µg/mL | ~ 0.1 ng/mL | ~ 10 ng/mL |
| Throughput | Moderate | High (with UHPLC) | Low (due to sample prep) |
| Matrix Tolerance | Low | High | Moderate |
Conclusion: Selecting the Right Tool for the Job
The choice of a validated analytical method for this compound is not a one-size-fits-all decision. It is a strategic choice based on the specific questions you need to answer.
-
For routine analysis, purity assessment, and quantification in simple matrices where concentration is not a limiting factor, a well-validated HPLC-UV method is robust, cost-effective, and highly reliable. Its simplicity is its greatest strength.
-
When faced with complex biological matrices, the need for trace-level detection (ng/mL or lower), and the highest degree of certainty in identification , LC-MS/MS is the unequivocal choice. Its superior sensitivity and specificity justify the higher instrument cost and complexity.
-
GC-MS remains a viable but more specialized option. It should be considered only if LC instrumentation is unavailable and the laboratory has significant expertise in derivatization techniques for acidic compounds.
By understanding the principles behind each method and adhering to the rigorous standards of validation, researchers can generate high-quality, defensible data, accelerating their research and development efforts with confidence.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijsred.com [ijsred.com]
- 13. rsc.org [rsc.org]
- 14. feradical.utsa.edu [feradical.utsa.edu]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Iodopicolinic Acid
As a Senior Application Scientist, my goal is to empower you, my fellow researchers and drug development professionals, with the critical information needed to manage laboratory chemicals safely and effectively. This guide moves beyond mere instruction to provide a deep, procedural understanding of the proper disposal of 4-Iodopicolinic acid. Adherence to these protocols is not just a matter of regulatory compliance but a fundamental aspect of our shared responsibility for laboratory safety and environmental stewardship.
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No: 405939-79-9) is a halogenated pyridine derivative that requires careful management.[1][2]
1.1 GHS Hazard Classification
The primary hazards, as identified in its Safety Data Sheet (SDS), are significant and demand respect.[3] It is classified as harmful if swallowed, causes serious eye damage, and is harmful to aquatic life.[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[3] |
| Data sourced from the Sigma-Aldrich Safety Data Sheet.[3] |
The causality behind these classifications is rooted in its chemical structure. The picolinic acid moiety can interact with biological systems, while the iodine atom places it in the category of halogenated organic compounds, which often exhibit persistent and toxicological properties.
1.2 Essential Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The risk of serious eye damage (Category 1) necessitates stringent eye protection.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5] | Mandatory. Protects against splashes and airborne particles that can cause irreversible eye damage.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Prevents skin contact. Although not classified as a skin irritant, good chemical hygiene practice is essential.[5] |
| Body Protection | Fully-buttoned lab coat. | Protects skin and personal clothing from contamination. |
All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Part 2: Waste Characterization and Regulatory Framework
Proper disposal is dictated by regulatory frameworks that classify chemical waste based on its hazards. This compound falls squarely into the category of regulated hazardous waste.
2.1 Classification as a Halogenated Organic Compound
The presence of a carbon-iodine bond makes this compound a halogenated organic compound (HOC) .[8] This is a critical distinction for waste segregation. The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs due to their potential for environmental persistence and toxicity.[9] Under the Resource Conservation and Recovery Act (RCRA), wastes containing HOCs above a certain concentration (typically 1,000 mg/kg) are subject to specific land disposal restrictions, often requiring treatment by incineration.[10]
Causality: Mixing halogenated waste with non-halogenated waste is a costly and non-compliant error.[7] A small amount of this compound can render an entire container of non-halogenated solvent waste subject to the more stringent and expensive disposal requirements for halogenated waste.[7]
Part 3: Step-by-Step Disposal and Decontamination Protocol
This protocol provides a systematic workflow for the safe containment and disposal of this compound waste.
Step 1: Segregate Waste at the Source Immediately segregate all materials contaminated with this compound. This includes:
-
Solid Waste: Unused or expired pure chemical.
-
Contaminated Labware: Weigh boats, disposable spatulas, etc.
-
Contaminated PPE: Gloves, bench paper, and wipes used for cleanup.
NEVER dispose of this compound down the drain or in the regular trash.[11] This action is a direct violation of environmental regulations and introduces a harmful substance into the aquatic environment.[3]
Step 2: Select and Prepare the Waste Container
-
Container Compatibility: Use a container made of a material compatible with the waste. The original product container is often a suitable choice.[12] For liquid solutions, ensure the container is designed for liquids and will not leak.[12][13]
-
Condition: The container must be in good condition, with a clean exterior and a tightly sealing screw cap.[12][13]
-
Labeling: This is a critical control point. Before adding any waste, affix a "HAZARDOUS WASTE" label.[11][12] Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents used for rinsing).[7]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) Your laboratory should have a designated SAA for the short-term storage of hazardous waste.
-
Storage: Keep the sealed waste container in your lab's SAA.[13] The container must be kept closed at all times except when you are actively adding waste.[7][12]
-
Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizers, acids, and bases.
-
Capacity: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[13][14]
Step 4: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Treatment Method: The ultimate disposal will be handled by a licensed hazardous waste facility. Due to its classification as a halogenated organic compound, the most probable treatment method is high-temperature incineration .[9][15] This process is designed to destroy the organic molecule, breaking the carbon-halogen bonds and preventing its release into the environment.
The following diagram illustrates the decision workflow for proper disposal.
Caption: Waste Disposal Workflow for this compound.
Part 4: Emergency Response Protocols
Even with meticulous planning, accidents can occur. A trustworthy safety system includes clear, actionable emergency procedures.
4.1 Spill Management For a small spill of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in Part 1.2.
-
Containment: Prevent the powder from becoming airborne.[3] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[6] Avoid generating dust.[3]
-
Decontamination: Clean the affected area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS office, per institutional policy.
4.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention from an ophthalmologist. [3] The "Serious Eye Damage, Category 1" classification indicates a high risk of severe injury.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
Ingestion: If swallowed, rinse mouth with water.[3] Call a POISON CENTER or doctor immediately.[3][6] Do not induce vomiting.
-
Inhalation: Move the person to fresh air.[3]
Always have the Safety Data Sheet (SDS) available for emergency responders.[3][4]
By integrating these expert-validated protocols into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Trust in these procedures is built upon the scientific rationale behind each step, creating a self-validating system for the responsible management of chemical waste.
References
- 1. chinachemnet.com [chinachemnet.com]
- 2. 2-Pyridinecarboxylic acid, 4-iodo- | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Safe Handling of 4-Iodopicolinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the deliberate and safe handling of specialized reagents is a cornerstone of both discovery and personal safety. 4-Iodopicolinic acid, a halogenated derivative of picolinic acid, presents a unique set of handling considerations that demand a thorough understanding of its properties. This guide provides an in-depth, procedural framework for the safe utilization, management, and disposal of this compound, moving beyond a simple checklist to instill a culture of informed safety and operational excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any manipulation of this compound, a comprehensive risk assessment is not just a recommendation; it is a critical first step. The primary hazards associated with this compound, extrapolated from data on picolinic acid and related halogenated pyridines, are significant.[1][2][3]
-
Acute Oral Toxicity: this compound is harmful if swallowed.[1][2] Ingestion can lead to systemic toxicity.
-
Serious Eye Damage: This compound is corrosive to the eyes and can cause severe, potentially irreversible damage.[2][3]
-
Skin Irritation: Direct contact with the skin can cause irritation, redness, and inflammation.[1][3]
-
Respiratory Irritation: As a solid, the dust of this compound can be irritating to the respiratory tract.[1][3]
The presence of the iodo-substituent on the pyridine ring may also influence its reactivity and toxicological profile, warranting a cautious approach.
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. The following PPE ensemble is mandatory when handling this compound in any form.[4][5][6][7]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] Given the risk of serious eye damage, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[6][7]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[4] For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is advised.[7]
-
Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is required.[1]
PPE Selection Workflow
Caption: PPE selection is dictated by a thorough task-based hazard assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[1]
-
Pre-weighing Checks: Before handling, ensure that all necessary PPE is correctly donned. Have spill cleanup materials readily available.
-
Weighing Procedure:
-
Use a tared, sealed container to weigh the solid compound.
-
If transferring from a larger stock bottle, use a clean, dedicated spatula.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Dissolution and Reaction
-
Solvent Addition: When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Vessel Sealing: Ensure that the reaction vessel is appropriately sealed to prevent the release of any vapors or aerosols, especially if the reaction is heated.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature or pressure.
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.[8][9][10][11]
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing and flush the affected skin with large volumes of water for at least 15 minutes in an emergency shower.[8] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] Provide the medical team with the Safety Data Sheet for the compound.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills of the solid, trained personnel with appropriate PPE may proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.[8][10]
-
Cleanup of a Small Solid Spill:
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the generation of dust.[8]
-
Carefully sweep the material into a designated, labeled waste container.[13] Do not use a brush that will create dust.
-
Decontaminate the spill area with a suitable solvent, and then wash with soap and water. All cleanup materials must be disposed of as hazardous waste.[8]
-
Emergency Response Flowchart
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. umanitoba.ca [umanitoba.ca]
- 11. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. aksci.com [aksci.com]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
